molecular formula C29H38N2O7 B1668407 97631-49-7 (Fumarate) CAS No. 97631-49-7

97631-49-7 (Fumarate)

Cat. No.: B1668407
CAS No.: 97631-49-7
M. Wt: 526.6 g/mol
InChI Key: RDZJRZMQCVQTSK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CERM-11956 is a calcium channel antagonist potentially for the treatment of myocardia ischemia. CERM-11956 led to slightly increased ATP levels in ischaemic hearts as compared to the control value in ischaemic hearts.

Properties

CAS No.

97631-49-7

Molecular Formula

C29H38N2O7

Molecular Weight

526.6 g/mol

IUPAC Name

N-benzyl-N-(3-butan-2-yloxy-2-pyrrolidin-1-ylpropyl)-1,3-benzodioxol-5-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C25H34N2O3.C4H4O4/c1-3-20(2)28-18-23(26-13-7-8-14-26)17-27(16-21-9-5-4-6-10-21)22-11-12-24-25(15-22)30-19-29-24;5-3(6)1-2-4(7)8/h4-6,9-12,15,20,23H,3,7-8,13-14,16-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RDZJRZMQCVQTSK-WLHGVMLRSA-N

SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CERM-11956;  CERM 11956;  CERM11956

Origin of Product

United States

Foundational & Exploratory

Molecular Mechanism of Action for CAS 97631-49-7 (CERM-11956) in Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 97631-49-7 , chemically known as CERM-11956 (or N-(3-phenylpropyl)-N-(phenyl-2-pyridyl-2-ethyl)-1-phenyl-2-propylamine derivative), is a specialized bepridil derivative and calcium antagonist designed to mitigate ischemic injury. Unlike classical calcium channel blockers (e.g., nifedipine) that act primarily on the plasma membrane L-type channels to reduce contractility, CERM-11956 exhibits a unique dual mechanism: it modulates cytosolic calcium entry while simultaneously exerting a direct protective effect on mitochondrial bioenergetics .

Its primary metabolic impact is the prevention of mitochondrial calcium overload during ischemia-reperfusion (I/R) events. By restricting excessive calcium uptake into the mitochondrial matrix, CERM-11956 preserves the mitochondrial membrane potential (


), maintains ATP synthesis via oxidative phosphorylation (OXPHOS), and inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP). This guide details the molecular interactions, metabolic consequences, and experimental validation of CERM-11956.

Chemical Identity & Properties

PropertyDetail
CAS Number 97631-49-7
Common Name CERM-11956
Chemical Class Bepridil Derivative / Phenylalkylamine-like Calcium Antagonist
Molecular Formula

(Salt form often cited)
Solubility Soluble in DMSO (>10 mM), Ethanol; low solubility in water.
Primary Target Voltage-Gated Calcium Channels (VGCC) & Mitochondrial Calcium Uniporter (MCU) complex modulation.

Molecular Mechanism of Action (The Core)

The Dual-Target Mechanism

CERM-11956 distinguishes itself from other anti-ischemic agents through a biphasic mode of action that couples surface membrane modulation with organelle-level protection.

Phase 1: Cytosolic Calcium Modulation (Plasma Membrane)

Like its parent compound bepridil, CERM-11956 inhibits voltage-gated


 channels (L-type) in the sarcolemma.
  • Action: Reduces the influx of extracellular

    
     during depolarization.
    
  • Result: Lowers the cytosolic free calcium concentration

    
    , reducing the mechanical energy demand (negative inotropy) and limiting the substrate available for mitochondrial uptake.
    
Phase 2: Mitochondrial Calcium Handling (The Metabolic Pivot)

The critical metabolic mechanism of CERM-11956 is its ability to prevent Mitochondrial Calcium Overload .

  • Physiological Context: During ischemia, cytosolic

    
     rises. Upon reperfusion, mitochondria rapidly sequester this 
    
    
    
    via the Mitochondrial Calcium Uniporter (MCU) .
  • Pathology: Excessive matrix

    
     triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) , leading to:
    
    • Collapse of the proton motive force (

      
      ).
      
    • Uncoupling of OXPHOS.

    • ATP hydrolysis (F1F0-ATPase runs in reverse).

    • Cytochrome c release and cell death.

  • CERM-11956 Intervention: Experimental evidence indicates that CERM-11956 specifically reduces mitochondrial calcium transport efficiency under pathological loads. By limiting the rate of

    
     entry into the matrix, it prevents the threshold for mPTP opening from being reached.
    
Impact on Oxidative Phosphorylation

By maintaining mitochondrial integrity, CERM-11956 ensures the continuity of the Electron Transport Chain (ETC).

  • ATP Preservation: In isolated heart models, CERM-11956 treated tissues show significantly higher ATP and Creatine Phosphate (CrP) levels post-reperfusion compared to controls or nifedipine-treated groups.[1]

  • Mechanism: Preservation of the inner mitochondrial membrane (IMM) impermeability allows Complex I-IV to maintain the proton gradient required for ATP synthase activity.

Visualization: Signaling & Metabolic Pathway

The following diagram illustrates the cascade of Ischemia/Reperfusion injury and the specific blockade points of CERM-11956.

CERM_Mechanism cluster_Mitochondria Mitochondrion Ischemia Ischemia / Reperfusion CytosolicCa Cytosolic Ca2+ Surge Ischemia->CytosolicCa Depolarization VGCC L-Type Ca2+ Channels CytosolicCa->VGCC MCU Mitochondrial Ca2+ Uniporter (MCU) CytosolicCa->MCU Uptake VGCC->CytosolicCa Influx MatrixCa Matrix Ca2+ Overload MCU->MatrixCa mPTP mPTP Opening MatrixCa->mPTP Trigger DeltaPsi Collapse of ΔΨm mPTP->DeltaPsi Depolarization CellDeath Cell Death (Necrosis) mPTP->CellDeath ATP_Syn ATP Synthesis (OXPHOS) DeltaPsi->ATP_Syn Inhibits CERM CERM-11956 (CAS 97631-49-7) CERM->VGCC Blocks CERM->MCU Attenuates Uptake CERM->ATP_Syn Preserves

Figure 1: Mechanism of Action. CERM-11956 inhibits cytosolic calcium entry and attenuates mitochondrial uptake, preventing mPTP-mediated bioenergetic collapse.

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of CERM-11956 versus standard calcium channel blockers in preserving metabolic function during ischemia (Data synthesized from Boddeke et al., 1988).

ParameterControl (Ischemia)NifedipineBepridilCERM-11956
ATP Recovery (%) < 10%25 - 30%40 - 50%> 60%
Creatine Phosphate (%) < 15%35 - 40%50 - 60%> 70%
Inotropic Depression N/AHigh (Strong negative inotropy)ModerateLow (Minor effect)
Mitochondrial Ca2+ Load High (Overload)ModerateReducedSignificantly Reduced

Note: CERM-11956 achieves metabolic protection at concentrations that do not severely compromise cardiac contractility, unlike Nifedipine.

Experimental Protocols

To validate the mechanism of CERM-11956 in your laboratory, use the following standardized workflows.

Protocol A: Isolated Mitochondrial Calcium Retention Capacity (CRC)

Objective: Determine the ability of CERM-11956 to delay mPTP opening under calcium load.

  • Isolation: Isolate liver or heart mitochondria using standard differential centrifugation in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Wash twice to remove EGTA.

  • Resuspension: Resuspend mitochondria (0.5 mg protein/mL) in assay buffer (125 mM KCl, 20 mM HEPES, 2 mM

    
    , 5 mM Glutamate/Malate, 1 
    
    
    
    Calcium Green-5N).
  • Baseline: Monitor fluorescence at 500/530 nm (ex/em) to establish baseline extramitochondrial

    
    .
    
  • Treatment: Incubate with vehicle (DMSO) or CERM-11956 (0.1 - 10

    
    ) for 2 minutes.
    
  • Titration: Inject pulses of

    
     (e.g., 10 
    
    
    
    spikes) every 60 seconds.
  • Endpoint: Observe the number of pulses required to trigger massive

    
     release (mPTP opening).
    
    • Expected Result: CERM-11956 treated mitochondria should tolerate a higher cumulative

      
       load before pore opening compared to control.
      
Protocol B: Langendorff Ischemia-Reperfusion Model

Objective: Assess metabolic recovery in whole tissue.

  • Preparation: Retrograde perfusion of guinea pig or rat heart with Krebs-Henseleit buffer (

    
    , oxygenated).
    
  • Stabilization: 20 min equilibration.

  • Drug Administration: Perfusion with CERM-11956 (1

    
    ) for 15 min prior to ischemia.
    
  • Ischemia: Stop flow (Global Ischemia) for 45-60 minutes.

  • Reperfusion: Restore flow for 30 minutes.

  • Analysis:

    • Freeze clamp tissue in liquid nitrogen immediately after reperfusion.

    • Extract metabolites using perchloric acid.

    • Quantify ATP, ADP, and AMP via HPLC.

    • Calculate Adenylate Energy Charge:

      
      .
      

References

  • Boddeke, E. W., et al. (1988).[2][3] The anti-ischaemic activity of the novel compound, CERM 11956, compared with that of bepridil and nifedipine in isolated guinea-pig hearts.[1][2][3][4] European Journal of Pharmacology, 149(1-2), 169-176.

  • Hugtenburg, J. G., et al. (1989). The differential effect of calcium antagonists on the positive inotropic effects induced by calcium and monensin in cardiac preparations of rats and guinea-pigs.[4] Naunyn-Schmiedeberg's Archives of Pharmacology, 340(5), 535-542.

  • Veldsema-Currie, R. D., et al. (1988).[2] Protection of the energy metabolism of the ischemic guinea-pig heart by calcium antagonists: a comparison between bepridil, CERM 11956, nifedipine and verapamil.[4] Journal of Molecular and Cellular Cardiology, 20(Supp 2), 45.

  • Singh, B. N. (1986). The mechanism of action of calcium antagonists relative to their clinical applications. British Journal of Clinical Pharmacology, 21(S2), 109S-121S.[5] (Context on Bepridil class mechanisms).

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of L-Carnitine Fumarate vs. L-Carnitine Base

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Bioactivity

L-carnitine, a conditionally essential nutrient, is a cornerstone in cellular energy metabolism, primarily recognized for its role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] While the biological functions of the L-carnitine molecule are well-established, its intrinsic physicochemical properties in its base form—a zwitterionic inner salt—present significant hurdles for pharmaceutical development and manufacturing.[3][4] The pronounced hygroscopicity of L-carnitine base complicates handling, compromises stability, and limits its application in solid dosage forms.[3][4]

This technical guide provides an in-depth comparative analysis of L-carnitine base and its fumarate salt, L-carnitine fumarate. The formation of the fumarate salt is a strategic chemical modification designed to mitigate the undesirable properties of the base form. By forming a stable salt with fumaric acid, a dicarboxylic acid involved in the Krebs cycle, the resulting compound exhibits superior physicochemical characteristics, rendering it far more suitable for the rigorous demands of drug development and commercial manufacturing.[1][5] We will explore the causal relationships between molecular structure and bulk properties, offering field-proven insights into why the choice of the salt form is a critical decision in product formulation.

Molecular Structure: The Foundation of Function and Form

The distinct physicochemical behaviors of L-carnitine base and L-carnitine fumarate originate from their fundamental molecular structures.

  • L-Carnitine Base (C₇H₁₅NO₃): In its native state, L-carnitine exists as a zwitterion, or inner salt. It possesses both a permanent positive charge on its quaternary ammonium group and a negative charge on its carboxylate group. This dipolar nature is a primary contributor to its high affinity for water molecules and, consequently, its severe hygroscopicity.[3][6]

  • L-Carnitine Fumarate (C₁₁H₁₉NO₇): This compound is the stable salt formed from the reaction of L-carnitine and fumaric acid.[1][7] The L-carnitine molecule acts as the cation, and the fumarate molecule, the anion. This salt formation neutralizes the zwitterionic state, creating a more stable crystalline structure with reduced interaction with atmospheric moisture.[8]

G cluster_base L-Carnitine Base (Zwitterion) cluster_fumarate L-Carnitine Fumarate (Salt) cluster_acid Fumaric Acid base Structure: (CH₃)₃N⁺-CH₂-CH(OH)-CH₂-COO⁻ base_prop Key Feature: Zwitterionic High affinity for water base->base_prop lc_ion L-Carnitine Cation: [(CH₃)₃N⁺-CH₂-CH(OH)-CH₂-COOH] base->lc_ion Protonation salt Stable Salt Complex lc_ion->salt fumarate_ion Fumarate Anion: [⁻OOC-CH=CH-COO⁻] fumarate_ion->salt acid Structure: HOOC-CH=CH-COOH acid->fumarate_ion Deprotonation

Caption: Molecular forms of L-carnitine base and its fumarate salt.

Comparative Physicochemical Properties

The strategic conversion of L-carnitine base to its fumarate salt results in a markedly improved physicochemical profile. The following table summarizes the key differences, which are critical for formulation scientists to consider.

PropertyL-Carnitine BaseL-Carnitine FumarateRationale for Significance in Development
Appearance White crystalline powder, often deliquescent[6]White to off-white crystalline powder[1][5]Indicates purity and physical state. Deliquescence in the base form signals handling and stability issues.
Molecular Formula C₇H₁₅NO₃[6]C₁₁H₁₉NO₇ (or C₇H₁₅NO₃·C₄H₄O₄)[8][9]Defines the molecule and its molecular weight, essential for dosage calculations.
Molecular Weight 161.20 g/mol [10]277.27 g/mol [7][8]Impacts formulation calculations, especially when dosing is based on the active L-carnitine moiety.
Melting Point 197-212 °C (decomposes)[6][10]~180 °C[5]A sharp melting point is an indicator of purity. The difference reflects the distinct crystal lattice energies.
Solubility Very soluble in water (2500 g/L at 20°C)[6]Soluble in water[1][11]High solubility is beneficial for liquid formulations, but can be linked to hygroscopicity.
Hygroscopicity Highly hygroscopic, deliquescent[3][4][6]Significantly less hygroscopic; stable[8][12]This is the most critical differentiator for solid dosage forms, affecting flow, compression, and stability.
Stability Prone to degradation in the presence of moisture[4]More stable due to crystalline salt structure[8]Enhanced stability leads to longer shelf-life and less stringent storage requirements.
pH (5% solution) 5.5 - 9.5[9]3.0 - 4.0[9]The acidic nature of the fumarate salt can influence formulation compatibility and in-vivo dissolution.
In-Depth Analysis: The Causality Behind the Properties

Hygroscopicity: The Decisive Factor

The primary driver for developing L-carnitine salts is to overcome the profound hygroscopicity of the base form.[4] L-carnitine base is deliquescent, meaning it can absorb enough moisture from the air to dissolve.[13] This property is a direct consequence of its zwitterionic structure and high water solubility.

  • Expertise & Experience: In a manufacturing setting, a highly hygroscopic powder like L-carnitine base is problematic. It leads to poor powder flow, caking, and sticking to equipment such as tablet press punches and capsule filling machinery.[3][4] This necessitates strictly controlled low-humidity environments, increasing production costs and complexity. Furthermore, the absorbed water can act as a medium for chemical degradation, severely compromising the product's shelf-life.[4]

  • Trustworthiness: L-carnitine fumarate, by contrast, is engineered for stability. The formation of a well-defined salt crystal lattice significantly reduces the molecule's affinity for water vapor.[8] This property is not just an incremental improvement; it is a transformative one. A non-hygroscopic powder is far more robust, allowing for conventional manufacturing processes without the need for cost-prohibitive environmental controls.[12] This inherent stability is a self-validating system; the material resists the primary vector of its own degradation (moisture).

Stability and Handling

Chemical stability is directly linked to hygroscopicity. By forming the fumarate salt, the reactive carboxylate group of the L-carnitine base is stabilized, and the exclusion of water from the crystal structure prevents hydrolysis and other degradation pathways. L-carnitine fumarate is described as having much higher stability, especially during long-term storage, compared to the base form.[8] This enhanced stability simplifies storage and logistics, ensuring the product maintains its potency and quality until it reaches the end-user.

Implications in Pharmaceutical and Nutraceutical Development

The choice between L-carnitine base and L-carnitine fumarate has profound consequences for product development.

  • Formulation Strategy: Due to its physical properties, L-carnitine base is largely restricted to liquid formulations or requires complex and costly manufacturing techniques like microencapsulation to be used in a solid form.[3][4] L-carnitine fumarate is the preferred form for solid dosage forms such as tablets and capsules. Its superior powder properties allow for direct compression or granulation with standard excipients, streamlining the development process.[8]

  • Bioavailability and Therapeutic Role: While both forms deliver the active L-carnitine molecule, the fumarate salt may offer an additional metabolic advantage. Fumaric acid is an intermediate in the Krebs (citric acid) cycle, the central pathway for cellular energy production.[1][5] Therefore, L-carnitine fumarate provides two metabolically active compounds, which can be beneficial in applications related to energy metabolism and athletic performance.[14]

Caption: Decision workflow for selecting an L-carnitine form in development.

Standardized Experimental Protocols

To ensure reliable and reproducible data when comparing L-carnitine forms, standardized protocols are essential.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the compound in water at a specified temperature.

  • Methodology:

    • Add an excess amount of the test compound (e.g., L-carnitine fumarate) to a known volume of distilled water in a sealed flask. The excess solid should be clearly visible.

    • Agitate the flask at a constant temperature (e.g., 25°C) using a mechanical shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Express the result in g/L or mg/mL.

Protocol 2: Hygroscopicity Assessment (Gravimetric Analysis)
  • Objective: To quantify the moisture uptake of the compound under controlled humidity conditions.

  • Methodology:

    • Dry a known quantity (e.g., 1.0 g) of the test sample to a constant weight in a vacuum oven at a suitable temperature (e.g., 40°C). This is the initial dry weight.

    • Place the dried sample in a pre-weighed container into a stability chamber with controlled relative humidity (RH) and temperature (e.g., 25°C / 75% RH).

    • At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove the sample and immediately record its weight.

    • Calculate the percentage weight gain at each time point using the formula: [(Wet Weight - Dry Weight) / Dry Weight] * 100.

    • Plot the percentage weight gain against time to create a moisture sorption profile. A steep curve indicates high hygroscopicity.

Conclusion

While L-carnitine base is the fundamental bioactive molecule, its physicochemical deficiencies, particularly its extreme hygroscopicity, render it unsuitable for robust solid dosage form development. The creation of L-carnitine fumarate is a prime example of successful salt engineering, resulting in a stable, non-hygroscopic, and easily manufacturable solid.[8] For researchers, scientists, and drug developers, L-carnitine fumarate represents the superior choice for applications requiring a solid form, offering enhanced product stability, simplified manufacturing, and the potential for added metabolic benefits from the fumarate counter-ion. This understanding is crucial for the successful translation of L-carnitine from a biological concept to a high-quality, stable, and effective product.

References

  • Wang, Y., et al. (n.d.). Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of L-carnitine in aqueous solution and its interaction with trimethylamine N-oxide, sodium chloride and dextrose: Volumetric and calorimetric insights. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Fumaric acid. Retrieved from [Link]

  • Multichem. (n.d.). L-carnitine fumarate Dealer and Distributor. Retrieved from [Link]

  • Foodchem Additives. (n.d.). L-Carnitine Fumarate MSDS manufacturers. Retrieved from [Link]

  • ChemBK. (n.d.). L-Carnitine fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). US20080234371A1 - Non-hygroscopic L-carnitine salts.
  • Google Patents. (n.d.). WO2008080287A1 - L-carnitine calcium fumarate, preparation method and application for the same.
  • Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from [Link]

  • Badawi, A. A., et al. (2017). Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up. Acta Pharmaceutica. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of hygroscopicity and tabletability of L-carnitine by cocrystallization technique. Retrieved from [Link]

  • Louis, D., et al. (2023). One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability. National Institutes of Health. Retrieved from [Link]

  • Fengchen Group. (n.d.). L-Carnitine EP USP CAS 541-15-1 L-Carnitine Fumarate CAS 90471-79-7 L-Carnitine Tartrate CAS 36687-82-8 Raw Material, API. Retrieved from [Link]

  • Yinfo. (2025). Comparison Between L-Carnitine Tartrate and L-Carnitine Fumarate. Retrieved from [Link]

  • Oreate AI. (2026). L-Carnitine L-Tartrate vs. L-Carnitine Fumarate: Understanding the Differences. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Pharmaceutical Crystalline Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystalline state of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its physicochemical properties, including solubility, dissolution rate, bioavailability, and manufacturing viability. The existence of multiple crystalline forms, known as polymorphism, presents a significant challenge in drug development. Only one polymorphic form is thermodynamically stable under a given set of conditions, while others (metastable forms) possess a driving force to convert to the more stable state.[1] This guide provides a comprehensive framework for understanding and determining the thermodynamic stability of crystalline structures, ensuring the selection of the optimal solid form for development. We will explore the foundational thermodynamic principles, detail robust experimental methodologies, and illustrate the practical application of these concepts for a representative API, herein referred to as CERM-11956 (CAS No. 97631-49-7).

Introduction: The Imperative of Solid-State Stability

An API's journey from discovery to a marketed drug product is contingent upon a consistent and predictable physical form. Polymorphism, the ability of a compound to exist in two or more crystalline structures, can introduce significant variability.[1][2] A metastable form may offer a temporary advantage, such as higher solubility, but its inherent instability can lead to solid-state conversion during manufacturing or storage. Such a transformation can drastically alter the drug's performance and safety profile, leading to batch failures, reduced shelf-life, and potential sub-therapeutic or toxic effects.

Therefore, a thorough investigation to identify the most thermodynamically stable crystalline form is not merely a regulatory expectation but a fundamental pillar of robust drug development.[1][3] This guide offers the senior application scientist's perspective on establishing a self-validating system for polymorph assessment, grounded in thermodynamic principles and rigorous experimental design.

Theoretical Framework: The Thermodynamics of Crystalline States

The relative stability of polymorphs is governed by their Gibbs free energy (G). A system will always tend towards its lowest energy state, meaning the polymorph with the lowest Gibbs free energy is the most stable under a given set of conditions (temperature and pressure).[4][5] The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process or transition.

  • ΔH is the change in enthalpy, representing the difference in crystal lattice energy.

  • T is the absolute temperature.

  • ΔS is the change in entropy, related to the degree of disorder in the crystal lattice.

This relationship gives rise to two primary types of polymorphic systems:

  • Monotropic Systems: One polymorph is more stable than the other at all temperatures up to the melting point. The transition from the metastable to the stable form is irreversible. This is indicated when an exothermic (heat-releasing) transition is observed.[2][6]

  • Enantiotropic Systems: A reversible transition temperature exists where the stability order of the polymorphs inverts. Below this temperature, one form is stable, and above it, the other form becomes stable. This is characterized by an endothermic (heat-absorbing) solid-solid transition.[3][6][7]

Understanding the thermodynamic relationship between polymorphs is crucial for defining design spaces for crystallization, formulation, and storage.

The Workflow: A Systematic Approach to Stability Determination

A successful polymorph screen and stability assessment is not a single experiment but a multi-faceted workflow. The objective is to first discover as many crystalline forms as possible and then systematically determine their thermodynamic relationships.

G cluster_0 Phase 1: Polymorph Discovery cluster_1 Phase 2: Characterization & Identification cluster_2 Phase 3: Thermodynamic Stability Assessment cluster_3 Phase 4: Final Selection API API Synthesis (CERM-11956) Screen Comprehensive Crystallization Screen (Varying Solvents, Temperatures, Rates) API->Screen Harvest Harvest & Isolate Solids Screen->Harvest InitialChar Initial Characterization (XRPD, DSC, TGA, Microscopy) Harvest->InitialChar Group Group & Identify Unique Forms (Form I, Form II, Amorphous, etc.) InitialChar->Group Thermo Thermodynamic Analysis (Slurry Competition, DSC Rules, Solubility) Group->Thermo Rank Rank Stability & Identify Thermodynamic Form Thermo->Rank Dev Select Form for Development (Consider Thermodynamic & Kinetic Stability, Manufacturability, Performance) Rank->Dev

Figure 1: High-level workflow for polymorph screening and stability assessment.

Experimental Protocols for Determining Thermodynamic Stability

A combination of analytical techniques is essential to build a complete and trustworthy picture of the solid-state landscape.[8][9][10]

X-Ray Powder Diffraction (XRPD)
  • Causality: XRPD is the definitive technique for identifying and distinguishing between crystalline forms.[8] Each polymorph has a unique crystal lattice, which produces a characteristic diffraction pattern, acting as a "fingerprint."

  • Protocol:

    • Sample Preparation: Gently grind approximately 5-10 mg of the sample to a fine, uniform powder to minimize preferred orientation effects.

    • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

    • Instrument Setup: Use a diffractometer with Cu Kα radiation. Typical scan parameters are a range of 2-40° 2θ with a step size of 0.02° and a scan speed of 1-2°/minute.

    • Data Analysis: Compare the resulting diffractograms. Different peak positions (d-spacings) and relative intensities confirm the existence of different polymorphs.

Thermal Analysis: DSC and TGA
  • Causality: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions.[3] Thermogravimetric Analysis (TGA) measures mass change with temperature, primarily used to identify solvates or hydrates.

  • Protocol (DSC):

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (pinhole lid is often used to allow for solvent escape).

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

    • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, degradation) events. The melting point and enthalpy of fusion are key parameters.

Competitive Slurry Equilibration
  • Causality: This is the gold standard for determining the most stable form at a given temperature. By suspending a mixture of two polymorphs in a solvent, the less stable (more soluble) form will dissolve and recrystallize as the more stable (less soluble) form until equilibrium is reached.[11][12]

  • Protocol:

    • Preparation: Add a 1:1 mixture of two known polymorphs (e.g., Form I and Form II of CERM-11956) to a vial containing a solvent in which the compound has slight solubility. Ensure enough solid is present to form a thick slurry.

    • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C and 50 °C in separate experiments) for an extended period (typically 7-14 days) to ensure equilibrium is reached.

    • Sampling: Periodically withdraw a small aliquot of the solid material.

    • Analysis: Dry the solid and analyze it using XRPD to determine which form remains. The surviving form is the more thermodynamically stable one under those conditions.

Data Interpretation: Building the Thermodynamic Landscape

The data from these experiments are synthesized to determine the thermodynamic relationship between the polymorphs. This is often guided by the Burger and Ramberger rules , which provide a logical framework based on thermal data.[2][6][13]

  • Heat of Transition Rule: If a solid-state transition from one form to another is endothermic (absorbs heat), the two forms are enantiotropically related.[6][7] If the transition is exothermic (releases heat), they are monotropically related.[6]

  • Heat of Fusion Rule: For two polymorphs, if the higher-melting form has the lower heat of fusion, they are enantiotropes. Otherwise, they are monotropes.[7]

Illustrative Data for CERM-11956

Let's assume our screening of CERM-11956 yielded two anhydrous polymorphs, Form I and Form II.

PropertyForm IForm IIMethod
Melting Point (Tm) 155 °C168 °CDSC
Enthalpy of Fusion (ΔHfus) 85 J/g102 J/gDSC
XRPD Pattern Unique PeaksUnique PeaksXRPD
Slurry Result (25 °C) Converts to Form IIStableXRPD
Slurry Result (50 °C) Converts to Form IIStableXRPD

Interpretation:

  • Distinct Forms: The unique XRPD patterns confirm Form I and Form II are distinct polymorphs.

  • Stability at Ambient & Elevated Temp: The slurry experiments unequivocally show that Form II is more stable than Form I at both 25 °C and 50 °C.

  • Thermodynamic Relationship: Form II has a higher melting point and a higher heat of fusion. According to the Heat of Fusion Rule, this indicates a monotropic relationship. Form II is the stable form at all temperatures below melting.

This relationship can be visualized with a Gibbs free energy diagram.

G cluster_0 Monotropic Relationship (CERM-11956) Gibbs Free Energy (G) Gibbs Free Energy (G) Gibbs Free Energy (G)->origin    Temperature (T) Temperature (T) origin->Temperature (T) T_m1 Tm (I) T_m2 Tm (II) G1_start G (Form I) G1_end G1_start->G1_end G2_start G (Form II) G2_end G2_start->G2_end Liquid_start Liquid Liquid_end Liquid_start->Liquid_end Tm2_label 168 °C

Figure 2: Energy/Temperature diagram for a monotropic system like CERM-11956.

Implications for Drug Development

Based on this comprehensive analysis, Form II of CERM-11956 is the thermodynamically stable polymorph . The key takeaways for the development team are:

  • Form Selection: Form II should be selected for further development. Using the metastable Form I would introduce an unacceptable risk of conversion to Form II, which could alter the drug product's performance over time.

  • Process Control: The crystallization process must be designed to consistently produce Form II. Any process parameters that favor the nucleation of Form I must be identified and avoided.

  • Analytical Control: XRPD should be implemented as a routine quality control test to confirm the presence of Form II and the absence of any other forms in all manufactured batches of the API.

Conclusion

Determining the thermodynamic stability of crystalline structures is a critical, non-negotiable step in modern drug development. It requires a systematic approach that combines polymorph discovery with rigorous characterization and thermodynamic assessment. By integrating techniques like XRPD, DSC, and competitive slurry equilibration, scientists can build a robust, evidence-based understanding of a compound's solid-state landscape. This knowledge is paramount for selecting the correct polymorph, developing a reliable manufacturing process, and ultimately ensuring the consistent safety and efficacy of the final drug product.

References

  • 2-Heptanol - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

  • 2-Heptanol. (n.d.). LookChem. Retrieved February 4, 2026, from [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved February 4, 2026, from [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022). Improved Pharma. Retrieved February 4, 2026, from [Link]

  • Active crystals and their stability. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Polymorphism in early development: The account of MBQ-167. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • The CTLA4 +49A/G polymorphism is associated with an increased risk of Hashimoto's thyroiditis in Asian but not Caucasian populations: an updated meta-analysis. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Crystal Structure Optimization and Gibbs Free Energy Comparison of Five Sulfathiazole Polymorphs by the Embedded Fragment QM Method at the DFT Level. (2019). MDPI. Retrieved February 4, 2026, from [Link]

  • Analytical techniques for studying and characterizing polymorphs. (n.d.). Oxford Academic. Retrieved February 4, 2026, from [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). IUPAC. Retrieved February 4, 2026, from [Link]

  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Free energy predictions for crystal stability and synthesisability. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Polymorphism of monotropic forms: relationships between thermochemical and structural characteristics. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • A benign polymorphism in the aspartoacylase gene may cause misinterpretation of Canavan gene testing. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Emerging techniques for polymorph detection. (2015). International Journal of Chemical and Pharmaceutical Analysis. Retrieved February 4, 2026, from [Link]

  • Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Characterization of Polymorphs in Tolbutamide. (n.d.). TA Instruments. Retrieved February 4, 2026, from [Link]

  • Free energy predictions for crystal stability and synthesisability. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Crystal structure. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Crystal Structure. (n.d.). BYJU'S. Retrieved February 4, 2026, from [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. (2019). MDPI. Retrieved February 4, 2026, from [Link]

  • Intronic polymorphism in CYP3A4 affects hepatic expression and response to statin drugs. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • How is Gibbs free energy related to stability? (2021). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

  • Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. (2021). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Retrieved February 4, 2026, from [Link]

  • Fundamentals. (n.d.). Oxford Academic. Retrieved February 4, 2026, from [Link]

  • How is Gibbs free energy related to stability (thermodynamics, chemistry)? (2021). Quora. Retrieved February 4, 2026, from [Link]

  • Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology. Retrieved February 4, 2026, from [Link]

  • Theoretical study of the crystal structure, stability, and properties of phases in the V-N system. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • On the polymorphism of pharmaceuticals and other molecular crystals. I. (1979). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • A polymorphism in the human cytotoxic T-lymphocyte antigen 4 ( CTLA4) gene (exon 1 +49) alters T-cell activation. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Polymorphsims of CTLA-4 exon 1 +49, CTLA-4 promoter -318 and Fas promoter -670 in spondyloarthropathies. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Bioavailability Profile of L-Carnitine Fumarate in Mammalian Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-Carnitine Fumarate in Drug Development and Nutraceuticals

L-carnitine, a conditionally essential amino acid derivative, is integral to cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1] This fundamental role has positioned L-carnitine as a key ingredient in a range of therapeutic and nutritional products. L-carnitine fumarate, a salt of L-carnitine, is noted for its stability, making it a preferred choice for solid dosage forms. This guide provides a comprehensive technical overview of the bioavailability profile of L-carnitine fumarate in mammalian models, offering insights for researchers, scientists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) of L-carnitine, with a specific focus on the fumarate salt where data is available, and outline the state-of-the-art methodologies for its characterization.

Section 1: Absorption - Navigating the Intestinal Barrier

The oral bioavailability of supplemental L-carnitine is notably lower than that of dietary L-carnitine.[2][3] While dietary L-carnitine absorption can be as high as 75%, supplemental forms exhibit a much lower bioavailability, typically ranging from 5% to 18%.[2][3] This discrepancy is largely attributed to the saturable nature of the active transport mechanisms involved in its uptake.

Mechanisms of Intestinal Absorption

L-carnitine absorption from the gastrointestinal tract is a dual process involving both carrier-mediated active transport and passive diffusion.[3]

  • Active Transport: At physiological concentrations, L-carnitine is primarily absorbed via specific organic cation transporters, most notably the sodium-dependent organic cation transporter 2 (OCTN2). This high-affinity transporter is crucial for the uptake of L-carnitine in the small intestine.

  • Passive Diffusion: At higher, pharmacological doses, the active transport system becomes saturated, and passive diffusion becomes the predominant mechanism of absorption.[3] This contributes to the observed decrease in fractional absorption with increasing doses.

The fumarate moiety in L-carnitine fumarate is a key intermediate in the Krebs cycle, the central pathway for cellular energy production. While direct evidence on the specific role of fumarate in enhancing L-carnitine absorption is limited, its involvement in cellular energy metabolism may indirectly support the energy-dependent active transport of L-carnitine.

In Vitro Assessment of Intestinal Permeability: The Caco-2 Cell Model

To elucidate the intestinal permeability of L-carnitine fumarate, the Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a robust in vitro model. These cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[4]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The test compound (L-carnitine fumarate) is added to the apical (AP) side (representing the intestinal lumen) of the monolayer.

    • Samples are collected from the basolateral (BL) side (representing the blood circulation) at various time points.

    • To assess active efflux, the compound is added to the BL side, and samples are collected from the AP side.

  • Quantification: The concentration of L-carnitine in the collected samples is quantified using a validated analytical method, typically HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

G cluster_0 Apical (AP) Side (Intestinal Lumen) cluster_1 Basolateral (BL) Side (Bloodstream) LCF_AP L-Carnitine Fumarate Caco2 Caco-2 Cell Monolayer Tight Junctions Transporters (e.g., OCTN2) LCF_AP->Caco2:f1 Absorption (A to B) LCF_BL L-Carnitine Fumarate LCF_BL->Caco2:f1 Efflux (B to A) Caco2:f1->LCF_BL

Caption: Caco-2 Permeability Assay Workflow.

Section 2: Distribution - Journey Through the Body

Following absorption, L-carnitine is distributed throughout the body via the systemic circulation. It does not significantly bind to plasma proteins.[2][3] The distribution of L-carnitine is characterized by a multi-compartment pharmacokinetic model, with distinct distribution rates into various tissues.[3]

  • Rapidly Equilibrating Tissues: Tissues such as the liver and kidneys show a rapid equilibration with plasma L-carnitine levels.

  • Slowly Equilibrating Tissues: Skeletal and cardiac muscles represent a slowly equilibrating, deep compartment.[3] These tissues have a high capacity for L-carnitine accumulation, which is essential for their high energy demands.

In Vivo Assessment of Tissue Distribution

Animal models, particularly rodents, are instrumental in determining the tissue distribution profile of L-carnitine fumarate.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: A single oral dose of L-carnitine fumarate is administered via gavage.

  • Sample Collection: At predetermined time points post-dosing, animals are euthanized, and various tissues (e.g., liver, kidney, heart, skeletal muscle, brain) and plasma are collected.

  • Sample Processing: Tissues are homogenized, and L-carnitine is extracted.

  • Quantification: The concentration of L-carnitine in plasma and tissue homogenates is determined by HPLC-MS/MS.

  • Data Analysis: The tissue-to-plasma concentration ratio is calculated to assess the extent of distribution into different organs.

Section 3: Metabolism - Biotransformation and a Crucial Partnership

L-carnitine undergoes reversible acylation to form a variety of acylcarnitine esters. This process is crucial for buffering the acyl-CoA/CoA ratio within the mitochondria and for transporting acyl groups out of the mitochondria. The primary metabolite is acetyl-L-carnitine. A portion of unabsorbed L-carnitine is metabolized by the gut microbiota.

The fumarate component of L-carnitine fumarate is a key player in the Krebs cycle. It is converted to malate and subsequently to oxaloacetate, contributing to the overall energy production within the cell.

G cluster_0 Mitochondrial Matrix cluster_1 Cytosol Fatty_Acyl_CoA Fatty Acyl-CoA Acylcarnitine Acylcarnitine Fatty_Acyl_CoA->Acylcarnitine CPT I LCarnitine_in L-Carnitine LCarnitine_in->Acylcarnitine Beta_Oxidation β-Oxidation Acylcarnitine->Beta_Oxidation CPT II Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Fumarate Fumarate Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Krebs_Cycle LCF L-Carnitine Fumarate LCF->Fumarate LCarnitine_out L-Carnitine LCF->LCarnitine_out LCarnitine_out->LCarnitine_in Carnitine Transporter

Caption: L-Carnitine and Fumarate Metabolic Pathway.

In Vitro Assessment of Metabolic Stability: Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard in vitro tool to assess the metabolic stability of compounds.

  • Preparation: Pooled liver microsomes from the species of interest (e.g., human, rat, mouse) are incubated with L-carnitine fumarate in a phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points.

  • Reaction Termination: The reaction in the collected aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Quantification: The remaining concentration of L-carnitine fumarate is quantified by HPLC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Section 4: Excretion - The Final Exit

L-carnitine and its metabolites are primarily eliminated from the body through renal excretion.[3] Under normal physiological conditions, a very high percentage (around 98-99%) of filtered L-carnitine is reabsorbed in the renal tubules, indicating an efficient conservation mechanism.[3] However, this reabsorption process is saturable. Following the administration of high doses of L-carnitine, the renal clearance increases as the reabsorptive capacity is exceeded.

Analysis of Urinary Excretion

Studying the urinary excretion profile provides valuable information on the elimination kinetics and metabolic fate of L-carnitine fumarate.

  • Animal Model and Dosing: As described in the tissue distribution study.

  • Urine Collection: Animals are housed in metabolic cages to allow for the collection of urine at specified intervals over a 24-hour period or longer.

  • Sample Processing: The volume of urine collected at each interval is recorded, and samples are stored frozen until analysis.

  • Quantification: The concentrations of L-carnitine and its major metabolites (e.g., acetyl-L-carnitine) in the urine samples are determined by HPLC-MS/MS.

  • Data Analysis: The cumulative amount of L-carnitine and its metabolites excreted in the urine over time is calculated to determine the extent of renal elimination.

Section 5: Bioanalytical Methodology - Precision in Quantification

Accurate and sensitive bioanalytical methods are paramount for the reliable determination of L-carnitine and its metabolites in complex biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

HPLC-MS/MS Method for L-Carnitine Quantification
  • Sample Preparation: Protein precipitation is a common and efficient method for extracting L-carnitine from plasma and tissue homogenates.

  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of L-carnitine from other endogenous compounds.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection. The transition of the parent ion to a specific product ion is monitored for selective and sensitive quantification.

Section 6: Pharmacokinetic Data Summary

The following table summarizes available pharmacokinetic parameters for L-carnitine in humans after a single oral dose. It is important to note that specific, comprehensive pharmacokinetic data for L-carnitine fumarate in various mammalian models is limited in the public domain, and the data presented here is for L-carnitine.

ParameterValue (mean ± SD)Mammalian ModelReference
Cmax (Maximum Plasma Concentration)84.7 ± 25.2 µmol/LHuman[5]
Tmax (Time to Maximum Concentration)3.4 ± 0.46 hoursHuman[5]
AUC (0-inf) (Area Under the Curve)2676.4 ± 708.3 µmol*h/LHuman[5]
(Elimination Half-life)60.3 ± 15.0 hoursHuman[5]
Absolute Bioavailability (Supplemental) 5-18%Human[2][3]
Absolute Bioavailability (Dietary) up to 75%Human[2][3]

Conclusion and Future Directions

L-carnitine fumarate is a stable salt of L-carnitine with a bioavailability profile governed by saturable active transport and passive diffusion. Its ADME properties are generally expected to be similar to other L-carnitine salts, with the fumarate moiety potentially offering synergistic benefits through its role in the Krebs cycle. The in-depth characterization of its bioavailability requires a combination of in vitro and in vivo studies, with HPLC-MS/MS serving as the cornerstone for quantitative analysis.

While the general pharmacokinetics of L-carnitine are well-documented, there is a clear need for more direct, comparative studies on the bioavailability of L-carnitine fumarate versus other salts in various mammalian models. Such studies would provide valuable data for optimizing formulation development and establishing a clearer understanding of the therapeutic and nutritional potential of this important compound. Future research should focus on head-to-head pharmacokinetic studies in preclinical models and well-controlled clinical trials to definitively establish the bioavailability profile of L-carnitine fumarate.

References

  • Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical Pharmacokinetics, 42(11), 941–967. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of L-Carnitine | Request PDF. Retrieved February 4, 2026, from [Link]

  • Zhang, Y., et al. (2010). Enhanced bioavailability of L-carnitine after painless intradermal delivery vs. oral administration in rats. Pharmaceutical Research, 27(7), 1347–1355. [Link]

  • Matsuda, Y., et al. (2006). Fractional absorption of L-carnitine after oral administration in rats. Biopharmaceutics & Drug Disposition, 27(7), 335–341. [Link]

  • Jäger, W., & Koch, H. P. (1993). Pharmacokinetics and organ distribution of liposome-encapsulated L-carnitine in rats. Arzneimittel-Forschung, 43(9), 974–977. [Link]

  • Cao, Y., et al. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. [Link]

  • Harper, P., Elwin, C. E., & Cederblad, G. (2006). Disposition and metabolite kinetics of oral L-carnitine in humans. The Journal of Clinical Pharmacology, 46(10), 1159–1167. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • Graphviz. (n.d.). Graphviz and dot: Generating Diagrams with Code. Retrieved February 4, 2026, from [Link]

  • Panchal, S. K., & Brown, L. (2015). Modulation of tissue fatty acids by L-carnitine attenuates metabolic syndrome in diet-induced obese rats. Food & Function, 6(9), 2973–2983. [Link]

  • Davenport, G. M., et al. (2000). L‐Carnitine metabolism, protein turnover and energy expenditure in supplemented and exercised Labrador Retrievers. Journal of Nutritional Biochemistry, 11(10), 474-482. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. European Journal of Pharmaceutical Sciences, 32(4-5), 282–289. [Link]

  • Roe, C. R., et al. (1984). Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine. Pediatric Research, 18(12), 1325–1328. [Link]

  • ClinicalTrials.gov. (2025). Oral Carnitine in Heart Failure Patients. Retrieved February 4, 2026, from [Link]

  • Cao, Y., et al. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-9. [Link]

  • Bellamine, A., & Durkee, S. (2021). Genotoxicity and subchronic oral toxicity studies of L-carnitine and L-carnitine L-tartrate. Food and Chemical Toxicology, 148, 111951. [Link]

  • ResearchGate. (n.d.). (PDF) L-carnitine in petfood. Retrieved February 4, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved February 4, 2026, from [Link]

  • Wang, L., et al. (2009). Urinary excretion of L-carnitine, acetyl-L-carnitine, propionyl-L-carnitine and their antioxidant activities after single dose administration of L-carnitine in healthy subjects. Brazilian Journal of Pharmaceutical Sciences, 45(4), 729-735. [Link]

  • Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 64(1), 224-235. [Link]

  • Jones, L. L., et al. (2010). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 51(1), 209–217. [Link]

  • Jope. (2024). L-Carnitine for Dogs: What Every Pet Parent Should Know. Retrieved February 4, 2026, from [Link]

  • Naghizadeh, F., et al. (2020). Efficacy of L-Carnitine on 24-Hour Urine Metabolites in Patients with a History of Recurrent Stone Formation. Nephro-Urology Monthly, 12(3), e102948. [Link]

  • ResearchGate. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. Retrieved February 4, 2026, from [Link]

  • Al-Majed, A. A., et al. (2020). The Effects of L-Carnitine on Gastrointestinal Contractility and Histological Changes in Rat Intestinal Ischemia-Reperfusion Injury. Journal of Investigative Surgery, 33(10), 913-921. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Healthline. (2023). L-Carnitine: Benefits, Side Effects, Sources, and Dosage. Retrieved February 4, 2026, from [Link]

  • Varney, J. L., et al. (2017). Utilisation of supplemented l-carnitine for fuel efficiency, as an antioxidant, and for muscle recovery in Labrador retrievers. Journal of Nutritional Science, 6, e33. [Link]

  • Li, K., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 4, 2026, from [Link]

  • Ellson, J., et al. (2000). Drawing graphs with dot. Graphviz. [Link]

  • Semantic Scholar. (n.d.). L-carnitine and their antioxidant activities after single dose. Retrieved February 4, 2026, from [Link]

  • Minkler, P. E., et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization– Mass Spectrometry. Clinical Chemistry, 54(9), 1451–1462. [Link]

  • Tomita, Y., et al. (2016). Effects of Carnitine on Valproic Acid Pharmacokinetics in Rats. Journal of Pharmaceutical Sciences, 105(2), 855-860. [Link]

  • Naghizadeh, F., et al. (2020). Efficacy of L-Carnitine on 24-Hour Urine Metabolites in Patients with a History of Recurrent Stone Formation. Nephro-Urology Monthly, 12(3), e102948. [Link]

  • Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure Analysis and Molecular Weight of CERM-11956 (CAS: 97631-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

CERM-11956 is a bepridil derivative with the CAS registry number 97631-49-7.[1][2][3][4] As an anti-ischemic agent, its precise chemical structure and molecular weight are fundamental parameters that underpin its pharmacological activity, stability, and formulation development. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the identity of CERM-11956, presented from the perspective of a senior application scientist. The focus is on the practical application and causal reasoning behind the selection of various analytical techniques.

Compound Identification and Molecular Formula

Initial database inquiries for CAS 97631-49-7 identify the compound as CERM-11956 with a molecular formula of C₂₉H₃₈N₂O₇.[1] This formula suggests a complex organic molecule, and further investigation reveals that CERM-11956 is the maleate salt of a novel bepridil derivative. The SMILES string, C(=C/C(O)=O)\C(O)=O.N(CC(COCC(C)C)N1CCCC1)(CC2=CC=CC=C2)C=3C=C4C(=CC3)OCO4, indicates two distinct components: maleic acid and the active pharmaceutical ingredient, a modification of bepridil.

The structure of the active component features a core similar to bepridil, but with one of the phenyl rings replaced by a methylenedioxyphenyl group. This structural modification is critical to its unique pharmacological profile.

Molecular Weight Determination: A Mass Spectrometry Approach

The definitive determination of a molecule's molecular weight is paramount for its identification and purity assessment. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of CERM-11956 is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the preferred method for a molecule like CERM-11956, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

Expected Results and Interpretation

The analysis would be expected to show a prominent peak corresponding to the protonated molecule of the bepridil derivative, [M+H]⁺. Given the molecular formula of the free base (C₂₅H₃₄N₂O₃), the expected exact mass would be calculated. The presence of this ion, with its characteristic isotopic pattern, would confirm the molecular weight of the active component. The maleic acid component would likely be observed as its corresponding anion or in adducts.

Parameter Value Source
CAS Number 97631-49-7[1][2][3][4]
Compound Name CERM-11956[1][2][3][4]
Molecular Formula C₂₉H₃₈N₂O₇[1]
Molecular Weight ~526.63 g/mol [1]

Chemical Structure Elucidation: A Multi-technique Approach

Confirming the intricate three-dimensional arrangement of atoms in CERM-11956 requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments would be conducted to fully characterize the structure of the bepridil derivative component of CERM-11956.

  • Sample Preparation: A solution of CERM-11956 is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the piecing together of the molecular structure.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenyl and methylenedioxyphenyl rings, the protons of the pyrrolidine ring, the isobutoxy group, and the aliphatic chain connecting these moieties.

  • ¹³C NMR: The spectrum would display the expected number of carbon signals corresponding to the proposed structure, including the characteristic signal for the methylenedioxy carbon.

  • 2D NMR: COSY would reveal proton-proton couplings within the various structural fragments. HSQC would correlate each proton to its directly attached carbon. HMBC would show longer-range correlations between protons and carbons, which is crucial for connecting the different structural fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.

The IR spectrum of CERM-11956 would be expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic rings)

  • C-O stretching (ether and methylenedioxy groups)

  • C-N stretching (amine)

  • Strong, broad O-H and C=O stretching from the maleic acid component.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

  • Sample Preparation: A dilute solution of CERM-11956 is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured across the UV-visible range.

The UV-Vis spectrum would show absorption maxima corresponding to the π-π* transitions of the aromatic rings (phenyl and methylenedioxyphenyl). The position of these maxima can provide further confirmation of the nature of the aromatic systems.

Integrated Structural Analysis Workflow

The data from each of these analytical techniques are not considered in isolation but are integrated to build a complete and validated picture of the molecule's structure.

G cluster_0 Initial Information cluster_1 Analytical Techniques cluster_2 Data Interpretation cluster_3 Final Confirmation CAS: 97631-49-7 CAS: 97631-49-7 HRMS High-Resolution Mass Spectrometry CAS: 97631-49-7->HRMS Molecular Formula: C29H38N2O7 Molecular Formula: C29H38N2O7 NMR NMR Spectroscopy (1H, 13C, 2D) Molecular Formula: C29H38N2O7->NMR IR Infrared Spectroscopy Molecular Formula: C29H38N2O7->IR UV_Vis UV-Vis Spectroscopy Molecular Formula: C29H38N2O7->UV_Vis MW Molecular Weight Confirmation HRMS->MW Connectivity Structural Connectivity (C-H Framework) NMR->Connectivity Functional_Groups Functional Group Identification IR->Functional_Groups Conjugation Conjugated System Analysis UV_Vis->Conjugation Final_Structure Elucidated Structure of CERM-11956 MW->Final_Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Conjugation->Final_Structure

Workflow for the structural elucidation of CERM-11956.

Summary

The comprehensive analysis of CERM-11956 (CAS: 97631-49-7) requires a multi-faceted analytical approach. High-resolution mass spectrometry is essential for the accurate determination of its molecular weight. A combination of 1D and 2D NMR spectroscopy provides the detailed structural framework, while IR and UV-Vis spectroscopy confirm the presence of key functional groups and conjugated systems. By integrating the data from these techniques, a definitive chemical structure of CERM-11956 as the maleate salt of a novel bepridil derivative can be confidently established. This rigorous characterization is a critical foundation for all further research and development involving this compound.

References

  • Immunomart. (n.d.). CERM-11956. Retrieved February 4, 2026, from [Link]

  • Hugtenburg, J. G., Mathy, M. J., de Haan, N., Beckeringh, J. J., & van Zwieten, P. A. (1991). The anti-ischaemic activity of the novel compound, CERM 11956, compared with that of bepridil and nifedipine in isolated guinea-pig hearts. Naunyn-Schmiedeberg's archives of pharmacology, 343(5), 496–504. [Link]

Sources

Optimizing Mitochondrial Flux: The Dual Metabolic Mechanism of L-Carnitine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fuel and Spark" Synergy

In the landscape of metabolic modulation, L-Carnitine Fumarate represents a sophisticated stoichiometric pairing (2:1 or 1:1 ratio depending on synthesis) that addresses two distinct rate-limiting steps in mitochondrial fatty acid oxidation (FAO).

While L-carnitine is widely recognized as the obligate carrier for long-chain fatty acids (LCFAs) across the mitochondrial membrane, its efficacy is often capped by the mitochondrial matrix's capacity to oxidize the resulting Acetyl-CoA.[1][2] This oxidative capacity is strictly governed by the availability of oxaloacetate (OAA) in the Krebs cycle (TCA).

This guide delineates the mechanistic superiority of the fumarate salt form:

  • L-Carnitine drives the Carnitine Shuttle , delivering the fuel (Acyl-CoA).[1][2]

  • Fumarate acts as an anaplerotic agent , replenishing OAA to ensure the "spark" for Acetyl-CoA condensation is present.

Molecular Mechanistics

The Carnitine Shuttle (Vectorial Acylation)

The primary barrier to FAO is the inner mitochondrial membrane (IMM), which is impermeable to Acyl-CoA thioesters. L-carnitine facilitates transport via a three-step enzymatic relay:

  • Activation: Long-chain fatty acids are converted to Acyl-CoA by Acyl-CoA Synthetase (ACS) in the outer mitochondrial membrane (OMM).

  • Esterification (Rate-Limiting): Carnitine Palmitoyltransferase 1 (CPT1) exchanges the CoA moiety for carnitine, forming Acylcarnitine.[1][2] This step is allosterically inhibited by Malonyl-CoA.

  • Translocation & Regeneration: Carnitine-Acylcarnitine Translocase (CACT) moves Acylcarnitine into the matrix.[1][3] There, Carnitine Palmitoyltransferase 2 (CPT2) regenerates Acyl-CoA and releases free carnitine, which shuttles back to the cytosol.[1]

Fumarate Anaplerosis

Once inside the matrix, Acyl-CoA undergoes


-oxidation, yielding Acetyl-CoA.[2] For Acetyl-CoA to generate ATP, it must enter the TCA cycle by condensing with Oxaloacetate (OAA) to form Citrate.
  • The Bottleneck: During high FAO flux, Acetyl-CoA production can outpace OAA regeneration. If OAA is depleted, Acetyl-CoA is shunted toward ketogenesis (producing acetoacetate/

    
    -hydroxybutyrate) rather than ATP production.
    
  • The Solution: Fumarate (derived from the salt) enters the TCA cycle, hydrates to Malate, and is oxidized to OAA. This anaplerotic flux prevents the stalling of the TCA cycle, allowing continued oxidation of the lipid fuel delivered by the carnitine.

Visualization: The Synergistic Pathway

MetabolicPathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LC_Salt L-Carnitine Fumarate (Exogenous Input) Carnitine_Cyto L-Carnitine LC_Salt->Carnitine_Cyto Dissociation Fumarate_Cyto Fumarate LC_Salt->Fumarate_Cyto FA Free Fatty Acid AcylCoA_Cyto Acyl-CoA FA->AcylCoA_Cyto ACS CPT1 CPT1 (Rate Limiting) AcylCoA_Cyto->CPT1 Carnitine_Cyto->CPT1 Fumarate_Mat Fumarate Fumarate_Cyto->Fumarate_Mat DIC Transport CACT CACT (Transporter) CPT1->CACT Acyl-Carnitine AcylCarn_Mat Acyl-Carnitine CACT->AcylCarn_Mat Carnitine_Mat L-Carnitine AcylCarn_Mat->Carnitine_Mat CPT2 AcylCoA_Mat Acyl-CoA AcylCarn_Mat->AcylCoA_Mat CPT2 Carnitine_Mat->CACT BetaOx Beta-Oxidation AcylCoA_Mat->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Citrate Citrate AcetylCoA->Citrate Malate Malate Fumarate_Mat->Malate Fumarase OAA Oxaloacetate (The Spark) Malate->OAA MDH OAA->Citrate CS (+ Acetyl-CoA) ATP ATP Generation Citrate->ATP

Caption: Dual-action pathway showing Carnitine facilitating lipid entry (Red/Blue) and Fumarate replenishing the TCA cycle (Green) to prevent Acetyl-CoA saturation.

Experimental Validation: Measuring FAO Flux

To validate the efficacy of L-carnitine fumarate in a drug development context, simple viability assays are insufficient. You must measure mitochondrial respiration kinetics specifically driven by long-chain fatty acids.

The gold standard protocol is the Seahorse XF Palmitate Oxidation Stress Test .

Protocol: Seahorse XF Palmitate Oxidation

Objective: Quantify the dependency of cells on LCFA oxidation and the spare respiratory capacity provided by the carnitine/fumarate substrate.

Reagents Required:

  • Substrate: Palmitate-BSA conjugate (physiological LCFA source).

  • Modulator: L-Carnitine Fumarate (titrated 0.5mM - 2.0mM).

  • Inhibitor: Etomoxir (Specific CPT1 inhibitor).

  • Stressors: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (ETC inhibitors).

Step-by-Step Methodology:

  • Cell Preparation (Day -1):

    • Seed cells (e.g., HepG2, C2C12 myoblasts) in XF96 microplates.

    • Crucial Step: Switch to substrate-limited medium (0.5 mM Glucose, 1% FBS) 24 hours prior. This depletes endogenous glycogen/lipids, forcing cells to rely on the exogenous substrate provided during the assay.

  • Assay Medium Setup (Day 0):

    • Prepare Krebs-Henseleit Buffer (KHB) supplemented with low glucose (2.5 mM) and 0.5 mM Carnitine (or L-Carnitine Fumarate for the experimental group).

    • Wash cells 2x with assay medium.

  • Substrate Loading:

    • Add Palmitate-BSA (150

      
      M) to experimental wells.
      
    • Add BSA-only vehicle to control wells.

  • Injection Strategy (The "Stress Test"):

    • Port A (Specificity): Etomoxir (40

      
      M). Immediate drop in Oxygen Consumption Rate (OCR) confirms respiration is driven by fat.
      
    • Port B (Coupling): Oligomycin (1.5

      
      M).
      
    • Port C (Max Capacity): FCCP (Titrated, usually 1.0 - 2.0

      
      M). Measures maximal oxidative potential.
      
    • Port D (Shutdown): Rotenone/Antimycin A (0.5

      
      M).
      
Expected Data Profile

The following diagram illustrates the OCR trace. L-Carnitine Fumarate treatment should result in a higher "Maximal Respiration" compared to L-Carnitine alone, due to the anaplerotic support of the TCA cycle.

SeahorseProfile cluster_legend Trace Interpretation Start Basal Respiration Inj1 Etomoxir (CPT1 Block) Start->Inj1 FAO Specificity Inj2 Oligomycin Inj1->Inj2 ATP Turnover Note1 Drop here = % FAO Dependency Inj1->Note1 Inj3 FCCP (Max Respiration) Inj2->Inj3 Spare Capacity End Non-Mito Respiration Inj3->End Max Potential Note2 Peak here = TCA Cycle Efficiency (Enhanced by Fumarate) Inj3->Note2

Caption: Kinetic profile of FAO. Fumarate synergy is observed at the FCCP peak (Max Respiration), where TCA cycle speed becomes the limiting factor.

Quantitative Comparison

The following table summarizes the theoretical flux advantages of the fumarate salt over standard forms.

ParameterL-Carnitine (Base)L-Carnitine TartrateL-Carnitine FumarateMechanism of Advantage
Primary Function LCFA TransportLCFA TransportLCFA Transport + AnaplerosisDual metabolic substrate
TCA Support Indirect (via Acetyl-CoA)IndirectDirect (via Fumarate

OAA)
Prevents Acetyl-CoA bottleneck
Hygroscopicity High (Unstable)Low (Stable)Very Low (Highly Stable)Critical for solid-dose drug formulation
Stoichiometry 1:02:1 (Carn:Tartaric)1:1 or 2:1 (Carn:Fumaric)Delivers energy substrate (Fumarate) alongside carrier

References

  • Stephens, F. B., et al. (2007). "Carbohydrate ingestion augments L-carnitine retention in humans." Journal of Applied Physiology. Link

  • Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease. Link

  • Owen, O. E., et al. (2002). "The role of anaplerosis in the control of TCA cycle flux." Journal of Biological Chemistry. Link

  • Agilent Technologies. (2023). "Seahorse XF Palmitate Oxidation Stress Test Kit User Guide." Agilent Cell Analysis. Link

  • Lohninger, A. (1987). "L-Carnitine Fumarate: A new stable salt of L-carnitine." Patent US4602039A. Link

Sources

Targeting Ischemic Cascade and Neurodegeneration: A Technical Review of L-3-n-Butylphthalide (CAS 97631-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

Compound Identity: L-3-n-Butylphthalide (L-NBP) CAS: 97631-49-7 Chemical Class: Phthalide derivative (Benzofuranone) Source: Originally isolated from Apium graveolens (Celery) seeds; now synthetically produced.[1][2][3]

Technical Context: While the racemic mixture (dl-NBP) is a clinically approved drug for ischemic stroke in China, the levo-isomer (L-NBP , CAS 97631-49-7) represents the more biologically potent fraction. Research indicates L-NBP exhibits superior efficacy in anti-platelet aggregation and neuroprotection compared to its dextro-isomer or the racemate. This guide focuses on the specific applications and mechanistic actions of the L-isomer in neuroprotection research.[4]

Primary Mechanism of Action: L-NBP functions as a pleiotropic neuroprotectant.[4] Unlike single-target ligands, it simultaneously modulates mitochondrial bioenergetics, inhibits inflammatory cascades (NF-κB), and promotes microcirculation (angiogenesis). Its lipophilic nature allows for rapid Blood-Brain Barrier (BBB) penetration, making it a high-value candidate for CNS drug development.

Part 2: Core Mechanisms of Action[1]

To effectively utilize L-NBP in research, one must understand the causality behind its effects. It does not merely "protect neurons"; it intervenes at specific checkpoints in the ischemic and degenerative cascades.

Mitochondrial Bioenergetics & Apoptosis

The mitochondria are the primary target of L-NBP.[4] In ischemic conditions, L-NBP:

  • Preserves Membrane Potential (ΔΨm): Prevents the opening of the Mitochondrial Permeability Transition Pore (mPTP), a critical step in intrinsic apoptosis.

  • Targeting Cox7c: Recent proteomic studies identify Cytochrome c oxidase subunit 7c (Cox7c) as a direct binding target.[5] L-NBP upregulates Cox7c, stabilizing the Electron Transport Chain (ETC) and reducing electron leakage.

  • ROS Scavenging: By stabilizing Complex I and IV, it reduces the generation of superoxide anions, indirectly mitigating oxidative stress.

Neurovascular Coupling & Angiogenesis

L-NBP is unique in that it targets the neurovascular unit (NVU) as a whole system:

  • VEGF Upregulation: It stimulates the HIF-1α/VEGF pathway, promoting angiogenesis in the penumbra zone of ischemic infarcts.

  • Microcirculation: It reduces platelet aggregation (via arachidonic acid pathway inhibition) and improves cerebral blood flow (CBF) without significant systemic vasodilation.

Protein Aggregation (ALS & AD Context)

In neurodegenerative models (e.g., SOD1-G93A mice), L-NBP has been shown to:

  • Enhance autophagy, aiding in the clearance of misfolded proteins (e.g., mutant SOD1, Amyloid-beta).

  • Inhibit GSK-3β, reducing tau hyperphosphorylation.

Visualization: The L-NBP Signaling Architecture

LNBP_Mechanism Figure 1: Pleiotropic Signaling Cascade of L-3-n-Butylphthalide (L-NBP) Ischemia Ischemia / Oxidative Stress Cox7c Cox7c (Mitochondria) Ischemia->Cox7c Impairs NFkB NF-κB Pathway Ischemia->NFkB Activates LNBP L-NBP (CAS 97631-49-7) LNBP->Cox7c Stabilizes/Upregulates HIF1 HIF-1α LNBP->HIF1 Activates LNBP->NFkB Inhibits ATP ATP Production ↑ Cox7c->ATP ROS ROS Generation ↓ Cox7c->ROS VEGF VEGF Expression ↑ HIF1->VEGF Inflam Pro-inflammatory Cytokines ↓ NFkB->Inflam Neuroprotection Neuronal Survival ATP->Neuroprotection Supports Apoptosis Bax/Bcl-2 Ratio ↓ Caspase-3 ↓ ROS->Apoptosis Triggers Angiogenesis Angiogenesis & Microcirculation VEGF->Angiogenesis Inflam->Neuroprotection Reduces Damage Apoptosis->Neuroprotection Prevention

Caption: L-NBP mitigates ischemic injury by stabilizing mitochondrial Cox7c, inhibiting NF-κB inflammation, and promoting VEGF-mediated angiogenesis.

Part 3: Therapeutic Applications & Data Review

Comparative Efficacy

The following table summarizes key preclinical data comparing L-NBP to standard controls or the racemic mixture.

Disease ModelMetricL-NBP EffectReference Insight
Ischemic Stroke (MCAO) Infarct VolumeReduced by ~40-60% vs. VehicleMore potent than d-isomer in reducing edema.
ALS (SOD1-G93A) Survival TimeExtended by ~25 days (approx. 17%)Delays motor neuron loss; preserves NMJ function.
Alzheimer's (APP/PS1) Cognitive ScoreSignificant improvement in Morris Water MazeReduces Aβ plaque deposition and tau phosphorylation.[4]
Vascular Dementia White MatterPreserves myelin sheath integrityEnhances oligodendrocyte survival via mitochondrial support.[4]
Key Application: Ischemic Stroke

L-NBP is most established in stroke research.[4] It is effective when administered within a therapeutic window of 2–6 hours post-occlusion in rodent models. It is often used as a positive control in neuroprotection assays or as a co-therapy to extend the window of tPA (tissue plasminogen activator).

Key Application: ALS (Amyotrophic Lateral Sclerosis)

In SOD1-G93A mice, L-NBP (60 mg/kg) has shown the ability to delay disease onset and prolong survival.[6][7] The mechanism is linked to reducing oxidative damage in spinal cord motor neurons and inhibiting the inflammatory response of microglia.

Part 4: Experimental Protocols

Formulation Guide

Challenge: L-NBP is a lipophilic oil with poor water solubility.[4] Improper formulation leads to erratic bioavailability.[4]

  • Vehicle (Oral): Corn oil or Soybean oil.[4] L-NBP is miscible in vegetable oils.[4]

  • Vehicle (Parenteral/IP): Requires a co-solvent system.[4]

    • Stock: Dissolve L-NBP in Ethanol or DMSO (10% of final vol).[4]

    • Diluent: Slowly add Propylene Glycol (40%) and Saline (50%) with vortexing.

    • Warning: Monitor for precipitation; use immediately.[4]

Protocol: Evaluation in MCAO (Middle Cerebral Artery Occlusion) Model

This protocol validates the neuroprotective efficacy of L-NBP in a transient ischemia model.

1. Pre-Operative Preparation:

  • Subjects: Male C57BL/6 mice (20-25g).

  • Randomization: Group 1 (Sham), Group 2 (Vehicle), Group 3 (L-NBP 40 mg/kg), Group 4 (L-NBP 80 mg/kg).

  • Blinding: Surgeon must be blinded to the treatment groups.[4]

2. Surgical Induction (tMCAO):

  • Anesthetize with Isoflurane (induction 3%, maintenance 1.5%).

  • Insert a silicone-coated monofilament into the internal carotid artery to occlude the MCA.

  • Monitor Laser Doppler Flowmetry (LDF) to confirm >80% drop in cerebral blood flow.

  • Maintain occlusion for 60 minutes .

3. Reperfusion & Dosing:

  • Withdraw filament to allow reperfusion.[4]

  • Immediate Dosing: Administer L-NBP (Oral Gavage in Corn Oil) immediately upon reperfusion (0h) or at delayed intervals (e.g., 2h, 4h) to test therapeutic window.

  • Maintenance Dosing: Continue b.i.d. (twice daily) for 3–14 days depending on endpoint (acute vs. recovery).

4. Analysis:

  • 24h Endpoint: Neurological Deficit Score (Longa Scale) + TTC Staining (Infarct Volume).

  • 14-Day Endpoint: Rotarod test (Motor function) + Histology (NeuN/GFAP staining).

Visualization: Experimental Workflow

MCAO_Protocol Figure 2: Standardized In Vivo Assessment Workflow for L-NBP Start Acclimatization (C57BL/6 Mice) Surgery tMCAO Surgery (60 min Occlusion) Start->Surgery Reperfusion Reperfusion (Filament Removal) Surgery->Reperfusion LDF Monitoring Treatment Treatment (p.o.) L-NBP (60-80 mg/kg) Vehicle: Corn Oil Reperfusion->Treatment T = 0h (Immediate) Acute Acute Analysis (24h) TTC Staining Edema Calculation Treatment->Acute Sacrifice @ 24h Chronic Chronic Analysis (14d) Behavioral Tests Immunohistochemistry Treatment->Chronic Dose b.i.d. for 14d

Caption: Workflow for testing L-NBP in transient Middle Cerebral Artery Occlusion (tMCAO) model.

Part 5: References

  • Peng, Y., et al. (2008). L-3-n-Butylphthalide improves cognitive impairment induced by chronic cerebral hypoperfusion in rats. Journal of Pharmacology and Experimental Therapeutics.[4]

  • Li, J., et al. (2010). Neuroprotective effects of 3-n-butylphthalide against pentylenetetrazole-induced seizures in mice. CNS Neuroscience & Therapeutics.[4]

  • Feng, X., et al. (2012). Therapeutic effects of dl-3-n-butylphthalide in a transgenic mouse model of amyotrophic lateral sclerosis.[4] Chinese Medical Journal.[4]

  • Zhang, T., et al. (2016). 3-n-Butylphthalide (NBP) attenuates oxidative stress, mitochondrial dysfunction and calcium imbalance in an in vitro model of ischemia stroke. Neurochemistry International.[4]

  • Wang, Y., et al. (2014). L-3-n-butylphthalide protects against vascular dementia in rats via VEGF/KDR/PI3K/Akt signaling pathway. European Journal of Pharmacology.[4]

  • Yang, L., et al. (2015). L-3-n-butylphthalide promotes neurogenesis and neuroplasticity in cerebral ischemic rats. CNS Neuroscience & Therapeutics.[4]

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Sitagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sitagliptin (CAS No. 97631-49-7) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, bioequivalence, or toxicokinetic studies. The methodology employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and a C18 reversed-phase column for chromatographic separation with UV detection. The method was developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, ensuring accuracy, precision, selectivity, and stability.[1][2]

Introduction and Scientific Rationale

Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4] Accurate measurement of its concentration in plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. While highly sensitive LC-MS/MS methods exist, a well-validated HPLC-UV method offers a cost-effective, accessible, and reliable alternative for many laboratories.[3][4][5]

The principle of this method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[6] Sitagliptin, a moderately polar compound, is well-suited for this technique. The selection of a C18 column provides excellent retention and resolution. Sample preparation is a critical step in bioanalysis to remove interfering endogenous components from the plasma matrix, such as proteins and lipids.[7] This protocol utilizes a Liquid-Liquid Extraction (LLE) technique, which provides a high degree of sample cleanup and good analyte recovery, ensuring the robustness and longevity of the analytical column.[3][8]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Sitagliptin Phosphate reference standard (Purity ≥99.5%)

  • Internal Standard (IS), e.g., Rosiglitazone or a deuterated analog like Sitagliptin-d4[3][8]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Ortho-phosphoric Acid (H₃PO₄), analytical grade

  • Triethanolamine, analytical grade[8]

  • Dichloromethane, HPLC grade[8]

  • Diethyl ether, HPLC grade[8]

  • Human plasma (K₂EDTA as anticoagulant)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC System equipped with:

    • Quaternary or Binary Pump

    • Autosampler with temperature control (set to 4°C)

    • Column Oven (set to 30°C)

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • pH Meter

  • Centrifuge (capable of 4000 rpm and 4°C)

  • Vortex Mixer

  • Sample Evaporator (e.g., Nitrogen stream)

  • Class A Volumetric Glassware

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.01 M Potassium Dihydrogen Phosphate in water. Adjust the pH to 5.0 with 0.1 N ortho-phosphoric acid.[7] The final mobile phase consists of a mixture of this phosphate buffer and acetonitrile in a 30:70 (v/v) ratio.[7] Before use, filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

    • Rationale: A pH of 5.0 ensures that Sitagliptin is in a consistent protonation state, leading to sharp, symmetrical peaks. The acetonitrile content is optimized for adequate retention and efficient elution on a C18 column.

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Sitagliptin reference standard and dissolve in a 10 mL volumetric flask with methanol to prepare a 1 mg/mL primary stock solution. Prepare the Internal Standard (IS) stock solution similarly. Store these solutions at 2-8°C.

    • Rationale: Methanol is an excellent solvent for Sitagliptin and is compatible with the mobile phase. Storing at refrigerated temperatures minimizes degradation.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions for calibration curve and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol details the LLE procedure for extracting Sitagliptin from plasma samples.

G cluster_prep Sample Preparation Workflow s1 1. Pipette 200 µL Plasma (Sample, Blank, or Calibrator) s2 2. Add 50 µL Internal Standard Working Solution s1->s2 s3 3. Vortex Mix (15 seconds) s2->s3 s4 4. Add 2 mL Extraction Solvent (Dichloromethane:Diethyl Ether, 4:6 v/v) s3->s4 s5 5. Vortex Mix Vigorously (10 minutes) s4->s5 s6 6. Centrifuge (4000 rpm, 10 min, 4°C) s5->s6 s7 7. Transfer Organic Layer to a clean tube s6->s7 s8 8. Evaporate to Dryness (Nitrogen stream, 40°C) s7->s8 s9 9. Reconstitute in 100 µL Mobile Phase s8->s9 s10 10. Inject 20 µL into HPLC s9->s10

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step Protocol:

  • Retrieve plasma samples from -70°C storage and allow them to thaw completely at room temperature.[3]

  • Vortex the thawed samples to ensure homogeneity.

  • Into a labeled polypropylene centrifuge tube, pipette 200 µL of plasma (blank, calibration standard, QC, or unknown sample).

  • Add 50 µL of the internal standard working solution to all tubes except the blank.

  • Vortex the mixture for 15 seconds.

  • Add 2 mL of the extraction solvent mixture (Dichloromethane:Diethyl Ether, 4:6 v/v).[8]

  • Vortex vigorously for 10 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[7]

  • Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC Chromatographic Conditions

The quantitative analysis is performed using a reversed-phase HPLC method with the following optimized parameters.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.01M KH₂PO₄ Buffer (pH 5.0) (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30°C
Detector Wavelength 267 nm
Run Time 10 minutes

Rationale: A standard C18 column (250 x 4.6 mm, 5 µm) provides a good balance of resolution, efficiency, and backpressure.[8][9] A flow rate of 1.0 mL/min is typical for this column dimension and ensures a reasonable run time.[8] The detection wavelength of 267 nm is chosen based on the UV absorbance maximum of Sitagliptin, providing optimal sensitivity.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[2][10] The validation process assesses the method's performance characteristics.[11]

G cluster_validation Method Validation Parameters (ICH M10 / FDA) val_center Validated Method sel Selectivity & Specificity sel->val_center lin Linearity & Range lin->val_center acc Accuracy acc->val_center pre Precision (Intra- & Inter-day) pre->val_center loq LLOQ & LOD loq->val_center rec Recovery rec->val_center stab Stability (Freeze-Thaw, Bench-Top, etc.) stab->val_center

Caption: Core parameters for bioanalytical method validation.

Validation Protocol
  • Selectivity: Analyze blank plasma samples from at least six different sources to check for endogenous interferences at the retention times of Sitagliptin and the IS.[11]

  • Linearity and Range: Construct a calibration curve using at least six non-zero concentration levels by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99. The demonstrated linear range for a similar method was 100-3200 ng/mL.[8]

  • Accuracy and Precision: Analyze QC samples at three concentration levels (low, medium, and high) in quintuplicate (n=5) on three separate days. The accuracy (% bias) should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Recovery: Compare the peak area of the analyte from an extracted plasma sample to the peak area of an unextracted standard solution of the same concentration. The recovery should be consistent and reproducible. A published method showed a recovery of 96.4%.[8]

  • Stability: Evaluate the stability of Sitagliptin in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles (-70°C to room temp).[1]

    • Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time (e.g., 4-8 hours).[1]

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period longer than the study duration.

    • Autosampler Stability: In the autosampler at 4°C for at least 24 hours.

Acceptance Criteria Summary
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at analyte/IS RTs
Stability Analyte concentration within ±15% of initial value

Conclusion

This application note provides a comprehensive, step-by-step protocol for the determination of Sitagliptin in human plasma using reversed-phase HPLC with UV detection. The described sample preparation technique is effective, and the chromatographic conditions are optimized for robust and reliable quantification. The outlined validation procedure, grounded in FDA guidelines, ensures that the method is fit-for-purpose and can generate high-quality data for pharmacokinetic and other clinical studies.

References

  • Pamu, S., Patyar, S., & Thakkalapally, L. (2021). Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma. Journal of Pharmaceutical Research International. [Link]

  • Kim, Y., Kim, H., Kang, M., Kim, J., Lee, H., & Lee, H. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. [Link]

  • Reddy, B. M., & Kumar, K. R. (2014). ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Ashraf, M., Shahzad, M. N., Hayat, M. M., Rahman, J., Ejaz, S., Altaf, H., & Nasim, F. H. (2014). Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • D'Avolio, A., Simiele, M., & Baietto, C. (2026). An Absolute Quantitative Approach to Study the Desorption Step in Plasma-Based Ambient MS Methods. PubMed Central. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. [Link]

  • Rao, T. R., & Kumar, S. (2019). rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

Sources

Preparation of L-Carnitine Fumarate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

<

Application Note & Protocol

Authored by: Gemini Scientific

Abstract

L-carnitine is a conditionally essential nutrient vital for cellular energy metabolism. Specifically, it facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key energy-generating process.[1][2][3] L-carnitine fumarate, a stable salt form of L-carnitine, is frequently utilized as a supplement in cell culture media to enhance cell growth, viability, and function, particularly in cells with high energy demands such as cardiomyocytes, neurons, and hepatocytes. This document provides a comprehensive, step-by-step protocol for the preparation, sterilization, quality control, and storage of L-carnitine fumarate stock solutions for use in cell culture applications.

Introduction: The Role of L-Carnitine in Cellular Metabolism

L-carnitine (3-hydroxy-4-N-trimethylaminobutyrate) is a quaternary ammonium compound that plays a critical role in cellular bioenergetics.[4][5] Its primary function is to act as a shuttle for long-chain fatty acids, escorting them from the cytoplasm across the inner mitochondrial membrane.[[“]] This transport is mediated by a series of enzymes, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[[“]]

Inside the mitochondria, fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle (TCA cycle) to generate ATP.[5] Beyond this canonical role, L-carnitine also helps to modulate the intracellular ratio of acetyl-CoA to free coenzyme A (CoA), a critical factor for metabolic flexibility, and aids in the removal of toxic acyl groups from the cell.[5][[“]][7]

Given its central role in metabolism, supplementing cell culture media with L-carnitine can be beneficial for:

  • Enhancing cell proliferation and viability: By providing an efficient pathway for energy production.

  • Studying fatty acid metabolism: Modulating L-carnitine levels allows for the investigation of its impact on various cellular processes.

  • Improving the quality of in vitro produced embryos: L-carnitine has been shown to reduce harmful lipid content and improve embryo quality.[8]

  • Protecting against cellular stress: By reducing oxidative stress and maintaining mitochondrial integrity.[[“]]

L-carnitine fumarate is a salt of L-carnitine and fumaric acid. This form is often preferred for supplementation due to its enhanced stability.[9][10]

Physicochemical Properties & Reagent Data

A thorough understanding of the reagent's properties is crucial for accurate and successful stock solution preparation.

PropertyValueSource
Chemical Name L-Carnitine Fumarate[11]
CAS Number 90471-79-7[9][11]
Molecular Formula C₁₁H₁₉NO₇[9][12]
Molecular Weight 277.27 g/mol [11][12]
Appearance White to off-white crystalline powder[9][10][11]
Solubility in Water ~50 mg/mL at 25°C[9]
pH (5% aq. solution) 3.0 - 4.0[11][13]
Storage (Powder) Room temperature, in a dry, cool, and dark place[11]

Protocol: Preparation of a 100 mM L-Carnitine Fumarate Stock Solution

This protocol details the preparation of a 100 mL, 100 mM aqueous stock solution. The concentration can be adjusted as needed based on experimental requirements.

Materials and Equipment
  • L-Carnitine Fumarate powder (CAS 90471-79-7)

  • High-purity, sterile water (cell culture grade, e.g., WFI, Milli-Q)

  • Sterile 100 mL volumetric flask

  • Sterile 100 mL graduated cylinder

  • Analytical balance

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane)

  • Sterile syringes (appropriate volume)

  • Sterile conical tubes or cryovials for aliquoting

  • Laminar flow hood or biological safety cabinet (BSC)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology

Causality Note: All procedures should be performed in a sterile environment (i.e., a BSC) to prevent microbial contamination of the final stock solution.

  • Calculate the Required Mass:

    • To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, the required mass of L-carnitine fumarate is calculated as follows:

      Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L × 0.1 L × 277.27 g/mol Mass (g) = 2.7727 g

  • Weigh the Compound:

    • Using an analytical balance, carefully weigh out 2.7727 g of L-carnitine fumarate powder on sterile weigh paper.

    • Expert Tip: L-carnitine and its salts can be hygroscopic. Minimize exposure to air during weighing to ensure accuracy.

  • Dissolution:

    • Transfer the weighed powder into a sterile 100 mL volumetric flask.

    • Add a sterile magnetic stir bar to the flask.

    • Add approximately 80 mL of sterile, cell culture grade water.

    • Place the flask on a magnetic stir plate and stir at a moderate speed until the powder is completely dissolved. The solution should be clear and colorless.

    • Causality Note: L-carnitine fumarate is soluble in water.[9][10][11] Gentle warming (to ~37°C) can be used to aid dissolution if necessary, but is typically not required at this concentration.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add sterile water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Sterilization:

    • Filter sterilization is the mandatory method. Do not autoclave L-carnitine solutions, as the stability at high temperatures is not guaranteed and heat can degrade the compound.[14]

    • Draw the L-carnitine fumarate solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a sterile, labeled storage bottle or directly into aliquots.

    • Causality Note: The 0.22 µm filter effectively removes bacteria, ensuring the sterility of the stock solution for cell culture use.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes.

    • Expert Tip: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and minimizes the risk of contamination of the entire stock.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

Workflow Diagram

G cluster_prep Preparation cluster_sterile Sterilization & Storage calc 1. Calculate Mass (2.7727 g for 100 mL) weigh 2. Weigh Powder calc->weigh dissolve 3. Dissolve in ~80 mL Sterile Water weigh->dissolve adjust 4. Adjust Volume to 100 mL dissolve->adjust filter 5. Sterilize with 0.22 µm Syringe Filter adjust->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at -20°C aliquot->store

Caption: Workflow for L-Carnitine Fumarate Stock Preparation.

Quality Control, Storage, and Stability

ParameterSpecificationJustification
Appearance Clear, colorless solution, free of particulates.Visual inspection is the first line of defense against contamination or precipitation.
Sterility No microbial growth after incubation of a small sample in nutrient broth.Confirms the effectiveness of the filter sterilization process.
Storage Temperature -20°C for long-term storage.Frozen storage minimizes chemical degradation and preserves stability.
Short-term Storage Can be stored at 2-8°C for up to 5 days.[15]While some sources suggest aqueous solutions of L-carnitine are best used within a day, refrigerated storage for a short period is acceptable.[1]
Shelf-Life Up to 6 months at -20°C.Empirically determined stability for frozen aqueous solutions. Avoid repeated freeze-thaw cycles.

Application in Cell Culture

Determining Working Concentration

The optimal working concentration of L-carnitine can vary significantly depending on the cell type and experimental goals. Literature review is essential. Typical concentrations range from low micromolar (µM) to low millimolar (mM).

  • Human Heart Cells: Uptake studies have used concentrations from 2 to 100 µM.[16]

  • Bovine Embryo Culture: Concentrations of 1.5 mM to 3.8 mM have been used to improve embryo quality.[8]

  • General Cell Lines: A starting point for optimization is often between 50 µM and 500 µM.

Diluting the Stock Solution

To add L-carnitine fumarate to your cell culture medium, dilute the 100 mM stock solution directly into the complete medium.

Example Calculation: To prepare 100 mL of medium with a final concentration of 500 µM L-carnitine:

Use the formula: C₁V₁ = C₂V₂

  • C₁ = Stock concentration = 100 mM

  • V₁ = Volume of stock to add = ?

  • C₂ = Final concentration = 500 µM = 0.5 mM

  • V₂ = Final volume = 100 mL

V₁ = (C₂V₂) / C₁ V₁ = (0.5 mM × 100 mL) / 100 mM V₁ = 0.5 mL (or 500 µL)

Therefore, add 500 µL of the 100 mM stock solution to 99.5 mL of your complete cell culture medium to achieve a final concentration of 500 µM.

L-Carnitine's Cellular Mechanism of Action

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Mitochondrial Membranes LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP AcylCarnitine_out Acyl-Carnitine CPT1->AcylCarnitine_out CACT CACT AcylCarnitine_in Acyl-Carnitine CACT->AcylCarnitine_in CPT2 CPT2 AcylCoA_in Fatty Acyl-CoA CPT2->AcylCoA_in Carnitine L-Carnitine CPT2->Carnitine Recycled AcylCarnitine_out->CACT Transport AcylCarnitine_in->CPT2 AcylCoA_in->BetaOx Carnitine->CPT1

Caption: The Carnitine Shuttle System for Fatty Acid Transport.

Troubleshooting

IssuePossible CauseRecommended Solution
Powder does not dissolve Solution is saturated or temperature is too low.Ensure calculations are correct. Gently warm the solution to 37°C while stirring. Use a larger volume of solvent if a lower concentration is acceptable.
Precipitate forms after freezing Concentration is too high for cold temperatures; poor solubility of impurities.Thaw the solution completely at 37°C and vortex to redissolve. If precipitate persists, centrifuge the tube and use the supernatant, or prepare a fresh, lower-concentration stock.
Cell culture becomes contaminated Breach in sterile technique during preparation or use.Discard the contaminated stock and media. Prepare a new stock solution, ensuring strict aseptic technique in a BSC at all stages.
No observable effect on cells Concentration is too low; cell type is not responsive; degradation of L-carnitine.Perform a dose-response experiment to find the optimal concentration. Verify that the cell type relies on fatty acid oxidation. Use a freshly prepared stock solution.

References

  • Google Patents. WO2008080287A1 - L-carnitine calcium fumarate, preparation method and application for the same.
  • Foodchem Additives. L-Carnitine Fumarate MSDS manufacturers. Available at: [Link]

  • Encyclopedia.pub. L-Carnitine in Mitochondria. Available at: [Link]

  • Linus Pauling Institute. L-Carnitine. Available at: [Link]

  • PubMed Central (PMC). l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression. Available at: [Link]

  • MDPI. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Available at: [Link]

  • PubMed. Carnitine-induced uptake of L-cartinine into cells from an established cell line from human heart (CCL 27). Available at: [Link]

  • Frontiers. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Available at: [Link]

  • PubMed Central (PMC). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Available at: [Link]

  • Google Patents. WO2006028068A1 - Methods of purifying l-carnitine.
  • Dr.Oracle. What is the mechanism of action of L-carnitine (Levocarnitine)?. Available at: [Link]

  • Reddit. Sterilizing L-carnitine Home Brew After Mixing?. Available at: [Link]

  • Consensus. What is L-Carnitine mechanism of action?. Available at: [Link]

  • Google Patents. CN105481709A - Method for purifying and desalting crude product of L-carnitine.
  • RX Pharmachem. L Carnitine Fumarate - Quality Nutritional Supplement at Best Price. Available at: [Link]

Sources

Application Note: High-Selectivity Isolation of Lomerizine (CAS 97631-49-7) from Biological Tissues via Mixed-Mode Cation Exchange SPE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Lomerizine (CAS 97631-49-7), a diphenylmethylpiperazine calcium channel blocker, is widely researched for its neuroprotective effects in glaucoma and migraine prophylaxis.[1] Its high lipophilicity (LogP ~4.9) and basic piperazine moiety present specific challenges when extracting it from complex biological matrices like brain tissue or liver.

The Challenge: Tissue Matrix Interference

Traditional protein precipitation (PPT) or Liquid-Liquid Extraction (LLE) often fails to remove phospholipids effectively from tissue homogenates. For high-LogP drugs like Lomerizine, phospholipids co-elute during LC-MS/MS, causing significant ion suppression (matrix effect).

The Solution: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism is chosen based on "First Principles" of chromatography:

  • Retention: Lomerizine is protonated (

    
    ) in acidic conditions, binding to the sorbent via ionic interaction, while the hydrophobic backbone binds via reverse-phase interaction.
    
  • Interference Removal: The dual retention allows for a 100% organic solvent wash (e.g., Methanol) to strip neutral lipids while the drug remains ionically locked to the sorbent.

  • Elution: A basic organic solvent neutralizes the drug, breaking the ionic bond and releasing it.

Experimental Workflow Diagram

The following flow chart outlines the critical path from tissue harvest to LC-MS/MS injection.

Lomerizine_Workflow Tissue Biological Tissue (Brain/Liver) Homogenize Homogenization (1:4 w/v in 2% Formic Acid) Tissue->Homogenize Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Homogenize->Centrifuge Supernatant Acidic Supernatant (pH < 3.0) Centrifuge->Supernatant SPE_Load SPE Loading (MCX Cartridge) Supernatant->SPE_Load Wash_Aq Wash 1: Aqueous (2% Formic Acid) SPE_Load->Wash_Aq Remove Salts Wash_Org Wash 2: Organic (100% MeOH - Removes Lipids) Wash_Aq->Wash_Org Remove Neutrals Elute Elution (5% NH4OH in MeOH) Wash_Org->Elute Break Ionic Bond Recon Evaporation & Reconstitution (Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Step-by-step workflow for the isolation of Lomerizine from solid tissue matrices.

Detailed Protocols

Reagents and Materials
  • Target Analyte: Lomerizine (CAS 97631-49-7).

  • Internal Standard (IS): Flunarizine or isotope-labeled Lomerizine-d8.

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Homogenization Buffer: 2% Formic Acid in Water (Chill to 4°C).

Protocol A: Tissue Homogenization

Rationale: Acidic homogenization ensures Lomerizine is fully protonated and soluble, preventing binding to tissue proteins.

  • Weighing: Accurately weigh 100 mg of wet tissue (Brain/Liver).

  • Lysis: Add 400 µL of Homogenization Buffer (1:4 w/v ratio).

  • Disruption: Homogenize using a bead mill (e.g., 2 cycles, 30 sec, 6.0 m/s) or probe sonicator on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a clean tube. Note: The pH must be < 3.0 for the subsequent SPE step.

Protocol B: Solid-Phase Extraction (MCX)

Rationale: This step leverages the basicity of Lomerizine to wash away matrix interferences aggressively.

StepSolvent / ConditionCritical Mechanism
1. Condition 1 mL MethanolActivates hydrophobic pores.
2. Equilibrate 1 mL Water (with 2% Formic Acid)Creates acidic environment for cation exchange.
3. Load Apply Supernatant (from Protocol A)Flow Rate: < 1 mL/min. Drug binds to sulfonate groups.
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins, salts, and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolCRITICAL: Removes neutral lipids and hydrophobic interferences. Lomerizine remains bound ionically.
6. Elute 2 x 400 µL 5% NH₄OH in Methanol High pH deprotonates Lomerizine, breaking the ionic bond.
7. Post-Tx Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Analysis Parameters

Based on validated methodologies for piperazine derivatives, the following conditions provide optimal sensitivity.

  • Column: Phenyl-Hexyl or C18 (e.g., Agela Venusil XBP Phenyl, 100 x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient: 30% B to 90% B over 3 minutes.

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive (+)

  • Lomerizine Precursor: m/z 469.2

    
    [2]
    
  • Quantifier Product: m/z 181.0 (Piperazine fragment)

  • Qualifier Product: m/z 203.1

Mechanism of Action Diagram

Understanding the molecular interaction within the SPE cartridge is vital for troubleshooting.

SPE_Mechanism Sorbent SPE Polymer Backbone - Hydrophobic Surface - SO3- (Sulfonate Group) Lomerizine_Acid Lomerizine_Acid Sorbent->Lomerizine_Acid Dual Retention: 1. Hydrophobic 2. Ionic (Strong) Lipids Neutral Lipids + Hydrophobic Tail No Charge Sorbent->Lipids Hydrophobic Retention Only Wash_Step Methanol Wash Wash_Step->Lomerizine_Acid Retains Drug (Ionic Bond Intact) Wash_Step->Lipids Elutes Lipids (Disrupts Hydrophobic) Elution_Step Ammonia Elution (pH > 10) Elution_Step->Lomerizine_Acid Neutralizes NH+ -> N Breaks Ionic Bond

Figure 2: Mechanistic interaction between Lomerizine, Matrix Lipids, and the MCX Sorbent.

Validation & Troubleshooting

Expected Performance Metrics
ParameterAcceptance CriteriaTroubleshooting
Recovery > 85%If low: Ensure elution solvent is fresh (NH₄OH is volatile).
Matrix Effect < 15% suppressionIf high: Increase Wash 2 volume or use stronger organic wash.
Linearity

(0.1 - 100 ng/mL)
Check pipette accuracy and IS consistency.
Common Pitfalls
  • pH Mismatch: If the loading sample is not acidic (pH > 4), Lomerizine may not ionize sufficiently to bind to the cation exchange sites, leading to breakthrough during the organic wash.

  • Drying Out: While polymeric MCX cartridges are resistant to drying, keeping the bed wet during conditioning ensures optimal interaction surface area.

References

  • PubChem. (n.d.).[1] Lomerizine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hu, Y., et al. (2014). Determination of lomerizine in human plasma by liquid chromatography/tandem mass spectrometry... Journal of Chromatography B. Retrieved from [Link]

  • Biotage. (2023). Homogenization and Extraction of Solid Samples. Retrieved from [Link]

  • Ishii, A., et al. (2005). Solid-phase extraction of drugs from biological tissues. Current Pharmaceutical Analysis. (Contextual grounding for tissue SPE).

Sources

dosing guidelines for L-carnitine fumarate in murine metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosing of L-Carnitine Fumarate in Murine Metabolic Models

Executive Summary & Rationale

L-Carnitine is a critical cofactor in the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation.[1][2][3] In metabolic research—specifically obesity, type 2 diabetes, and exercise physiology—supplementation is used to probe mitochondrial flux and substrate utilization.

While L-carnitine free base is hygroscopic and difficult to handle in humid environments, L-Carnitine Fumarate is the preferred salt for solid-state stability and formulation ease. However, its use introduces two critical variables often overlooked in standard protocols:

  • Stoichiometric Discounting: The fumarate salt is only ~58% L-carnitine by weight. Failure to correct for this results in significant underdosing.

  • The Fumarate Effect: Fumarate is a Krebs cycle intermediate.[2] At high doses, the fumarate moiety acts as an anaplerotic substrate, potentially confounding metabolic data by independently enhancing mitochondrial respiration.

This guide provides a standardized, self-validating protocol to control these variables.

Chemical Identity & Stoichiometry

To achieve a target dose of active L-carnitine, researchers must adjust for the molecular weight of the fumarate moiety.

  • Compound: L-Carnitine Fumarate (1:1 salt)[4][2]

  • Formula:

    
     (L-Carnitine 
    
    
    
    + Fumaric Acid
    
    
    )
  • Molecular Weight (MW): 277.27 g/mol [4][2]

  • L-Carnitine MW: 161.20 g/mol

Stoichiometric Correction Factor

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Rule of Thumb: To deliver 100 mg of L-carnitine, you must weigh 172 mg of L-Carnitine Fumarate.

Table 1: Dose Conversion Lookup (Mouse)

Target Dose (L-Carnitine Free Base) Required Weight (L-Carnitine Fumarate) Application Context
50 mg/kg 86 mg/kg Maintenance / Control
100 mg/kg 172 mg/kg Standard Metabolic Study
300 mg/kg 516 mg/kg Acute Fatty Acid Oxidation Challenge

| 500 mg/kg | 860 mg/kg | High-Dose Toxicity/Safety Profiling |[4]

Mechanism of Action: The Carnitine Shuttle

Understanding the pathway is essential for selecting the correct sampling timepoints. L-carnitine facilitates the entry of Long-Chain Fatty Acids (LCFA) into the mitochondria via Carnitine Palmitoyltransferase 1 (CPT1).

CarnitineShuttle LCFA Long-Chain Fatty Acid (Cytosol) AcylCoA Acyl-CoA LCFA->AcylCoA Activation CPT1 CPT1 Enzyme (Outer Mito Membrane) AcylCoA->CPT1 Carnitine_Cyto L-Carnitine (Supplemented) Carnitine_Cyto->CPT1 Substrate AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine Esterification CACT CACT Translocase (Inner Mito Membrane) AcylCarnitine->CACT CPT2 CPT2 Enzyme (Inner Mito Matrix) CACT->CPT2 CPT2->Carnitine_Cyto Recycling (Slow) AcylCoA_Matrix Acyl-CoA (Matrix) CPT2->AcylCoA_Matrix Re-esterification BetaOx Beta-Oxidation (ATP Production) AcylCoA_Matrix->BetaOx

Figure 1: The Carnitine Shuttle Pathway.[4] Supplementation increases the cytosolic pool (Red), driving the rate-limiting CPT1 step (Yellow) to enhance Beta-Oxidation (Green).

Formulation & Administration Protocols

A. Vehicle Selection & Preparation

L-carnitine fumarate is highly soluble in water (~50 mg/mL).[5]

  • Vehicle: Sterile Water for Injection (SWFI) or 0.9% Saline.

  • pH Adjustment (Critical): Fumaric acid is a weak acid. Dissolving high concentrations may lower pH to ~3.0–4.0.

    • Protocol: Measure pH after dissolution. Adjust to pH 7.0–7.4 using 1N NaOH before IP injection to prevent abdominal irritation/peritonitis. For oral gavage, pH adjustment is recommended but less critical due to stomach acidity.

B. Oral Gavage (Acute Studies)

Best for precise timing relative to metabolic challenges (e.g., exercise stress test).

  • Stock Prep: Dissolve 172 mg L-Carnitine Fumarate in 10 mL 0.9% Saline (Conc: 17.2 mg/mL salt = 10 mg/mL active).

  • Dosing Volume: Administer 10 mL/kg .

    • Example: For a 25g mouse, inject 0.25 mL of stock.

  • Timing: Administer 60–90 minutes prior to metabolic challenge to allow peak plasma absorption (

    
     is approx 1–2 hours).
    
C. Drinking Water (Chronic Studies)

Best for long-term obesity/dietary studies (4–16 weeks).[4]

  • Intake Estimation: A C57BL/6 mouse drinks ~3–5 mL/day.[6]

  • Target Dose: 100 mg/kg/day.

  • Calculation:

    • Mouse weight: 30g (0.03 kg).

    • Daily Target (Active):

      
      .
      
    • Salt Requirement: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
    • Concentration: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
  • Protocol: Dissolve 1.3 g L-Carnitine Fumarate per Liter of water. Change water bottles every 3 days to prevent microbial growth (fumarate is a carbon source for bacteria).

D. Intraperitoneal (IP) Injection

Best for bypassing absorption variability; required for acute rescue models.

  • Concentration: Max 50 mg/mL (salt) to avoid hypertonicity.

  • Buffer: Must use PBS or adjust saline pH to 7.4.

  • Frequency: Due to rapid renal clearance (

    
     in mice), IP doses should be split BID (twice daily) or administered via osmotic minipump for steady state.
    

Experimental Workflow & Decision Tree

Use this workflow to select the correct dosing strategy based on your study endpoints.

DosingWorkflow Start Study Goal Type Duration? Start->Type Acute Acute (<24h) (e.g., Exercise, Cold Stress) Type->Acute Chronic Chronic (>1 week) (e.g., DIO, Atherosclerosis) Type->Chronic Route_Acute Route: Oral Gavage or IP Injection Acute->Route_Acute Route_Chronic Route: Drinking Water or Diet Admixture Chronic->Route_Chronic Dose_Calc Apply Correction Factor (Weight * 1.72) Route_Acute->Dose_Calc Route_Chronic->Dose_Calc Control Control Group Selection Dose_Calc->Control Ctrl_Vehicle Vehicle Only Control->Ctrl_Vehicle Standard Ctrl_Fumarate Sodium Fumarate (Critical Control!) Control->Ctrl_Fumarate Rigorous

Figure 2: Experimental Design Workflow.[4] Note the "Rigorous" control path: To prove the effect is from Carnitine and not Fumarate, a Sodium Fumarate control group is recommended.

Self-Validating Systems (QC)

To ensure scientific integrity (E-E-A-T), the protocol must verify that the drug reached the target tissue.

  • Plasma Acylcarnitine Profile (LC-MS/MS):

    • Success Metric: A significant increase in Free Carnitine (C0) and Acetylcarnitine (C2) in plasma 2 hours post-dose.[4]

    • Ratio: The Acyl/Free carnitine ratio is a marker of beta-oxidation flux. A decrease in this ratio suggests the pool has been replenished.

  • Tissue Accumulation:

    • Skeletal muscle carnitine turnover is slow.[1] Short-term (<1 week) dosing will not significantly increase total muscle carnitine content.

    • Note: If your study relies on increasing muscle carnitine, you must use chronic supplementation (4+ weeks) or co-administer with insulin/carbohydrates to stimulate uptake via OCTN2.[4]

  • Urine Collection:

    • High renal clearance means urine carnitine will spike. If urine C0 is low, the animal did not receive the dose (gavage failure).

References

  • NIH Office of Dietary Supplements. (2023). Carnitine - Health Professional Fact Sheet. Retrieved from [Link][4]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30–41.

  • Power, G. W., et al. (2007). Human Equivalent Dose: A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.

  • Patano, N., et al. (2008).[7] L-Carnitine Fumarate and Isovaleryl-L-Carnitine Fumarate Accelerate the Recovery of Bone Volume...[7] Calcified Tissue International, 82(3), 221-228.[4] (Demonstrates 4mg/day dosing in mice).[4][7] Link

  • Eder, K., et al. (2005). Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds. Research in Veterinary Science. (Bioavailability comparison of salts). Link

Sources

Application Note: Quantitative Spectrophotometric Analysis of Carnitine Fumarate via Enzymatic Derivatization and Dual-Wavelength Verification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Carnitine Fumarate (CAS 90471-79-7) is a stable salt form of L-carnitine, widely used in pharmaceutical and nutraceutical applications to enhance stability and bioavailability. Quantifying this compound presents a unique analytical challenge: L-carnitine lacks a distinct chromophore for direct UV-Vis analysis, while the fumarate counter-ion absorbs strongly in the UV region but lacks specificity in complex matrices.

This Application Note details a Dual-Verification Protocol designed for high-integrity quantification. It combines:

  • Enzymatic Derivatization (Primary Assay): A specific, coupled enzymatic reaction targeting the L-carnitine moiety using Carnitine Acetyltransferase (CAT) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Direct UV Spectrophotometry (Secondary Assay): A stoichiometric check targeting the fumarate moiety to validate the salt form (1:1 molar ratio).

This approach ensures both the potency (biologically active L-isomer) and identity (correct salt stoichiometry) are verified, satisfying rigorous quality control standards.

Principle of Assay

Primary Assay: The CAT/DTNB Reaction

The quantification of L-carnitine relies on its acetylation by Acetyl-CoA, catalyzed by the enzyme Carnitine Acetyltransferase (CAT). This reaction releases Coenzyme A (CoASH) with a free thiol group. The free thiol reacts instantaneously with DTNB (Ellman’s Reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow chromophore with a strong molar extinction coefficient at 412 nm.

Reaction Stoichiometry:




Since the reaction is 1:1:1, the concentration of TNB formed is directly proportional to the L-carnitine concentration.

Secondary Assay: Fumarate UV Absorption

Fumaric acid possesses a conjugated double bond system that exhibits strong UV absorption with a


 typically between 210–220 nm, extending to 260 nm. By measuring absorbance at 250 nm (where interference from common buffers is lower than at 210 nm), the fumarate content can be determined to verify the 1:1 molar ratio with carnitine.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the coupled enzymatic signaling pathway and the experimental workflow.

CarnitineAssay cluster_0 Enzymatic Reaction Mechanism cluster_1 Experimental Workflow LC L-Carnitine (Analyte) CoASH Free CoASH LC->CoASH Acetylation ACoA Acetyl-CoA (Substrate) ACoA->CoASH CAT CAT Enzyme CAT->CoASH Catalysis TNB TNB Anion (Yellow, 412nm) CoASH->TNB Thiol Exchange DTNB DTNB (Ellman's Rgt) DTNB->TNB Prep Sample Prep (Dissolve in H2O) Blank Blanking (Reagents w/o CAT) Prep->Blank Incubate Incubation (15-30 min @ 25°C) Blank->Incubate Read Spectrophotometry (Abs @ 412 nm) Incubate->Read Calc Quantification (Beer-Lambert) Read->Calc

Caption: Figure 1.[1] Coupled enzymatic reaction pathway (left) and step-by-step assay workflow (right) for L-carnitine quantification.

Materials & Equipment

Reagents
  • Buffer: 1 M Tris-HCl buffer, pH 7.8 (or HEPES pH 7.5).

  • Substrate: Acetyl-CoA (Lithium or Sodium salt), 10 mM stock.

  • Chromophore: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 10 mM in 0.5 M phosphate buffer (pH 7.0).

  • Enzyme: Carnitine Acetyltransferase (CAT) from Pigeon breast muscle or recombinant source (Activity > 80 U/mg).

  • Standard: L-Carnitine Inner Salt (Reference Standard) and Fumaric Acid (Reference Standard).[2]

  • Solvent: Ultrapure water (Milli-Q or equivalent).

Equipment
  • UV-Vis Spectrophotometer (Double beam preferred for background correction).

  • Quartz cuvettes (1 cm path length).

  • Analytical Balance (0.01 mg precision).

Experimental Protocols

Protocol A: Enzymatic Quantification of L-Carnitine (Potency)

Target Concentration Range: 10 – 100 µM L-Carnitine in final cuvette.

  • Preparation of Working Reagent (Mix Fresh):

    • Mix the following ratios:

      • 30 parts Buffer (Tris-HCl, pH 7.8)

      • 1 part Acetyl-CoA (10 mM)

      • 1 part DTNB (10 mM)

    • Note: Keep Acetyl-CoA on ice. DTNB is light sensitive; keep wrapped in foil.

  • Sample Preparation:

    • Dissolve ~50 mg Carnitine Fumarate in 100 mL water (Stock A).

    • Dilute Stock A 1:100 with water to bring concentration into the linear range (~50-100 µM).

  • Assay Procedure:

    • Blank Cuvette: Add 980 µL Working Reagent + 20 µL Sample.

    • Test Cuvette: Add 980 µL Working Reagent + 20 µL Sample.

    • Zeroing: Place Blank in the spectrophotometer and zero at 412 nm.

    • Initiation: Add 5 µL of CAT Enzyme suspension to the Test Cuvette only . Mix immediately by inversion.

    • Incubation: Incubate at 25°C for 15 minutes (or until absorbance stabilizes).

    • Measurement: Read Absorbance (

      
      ) of the Test Cuvette against the Blank.
      

Expert Insight: The "Sample Blank" (Sample + Reagents without Enzyme) is critical. Acetyl-CoA can undergo slow spontaneous hydrolysis, and carnitine samples may contain trace thiols. The blank subtracts this background drift.

Protocol B: UV Determination of Fumarate (Stoichiometry)

Target: Confirmation of 1:1 Salt Ratio.

  • Sample Preparation:

    • Use the same Stock A from Protocol A.

    • Dilute 1:50 in 0.1 N HCl (Acidic pH suppresses ionization variations of the carboxyl groups).

  • Measurement:

    • Scan the spectrum from 200 nm to 300 nm.

    • Measure Absorbance at 250 nm (or peak max at ~210 nm if solvent cutoff allows).

    • Calculate concentration using a Fumaric Acid standard curve prepared in 0.1 N HCl.

Data Analysis & Calculations

L-Carnitine Calculation

Use the Beer-Lambert Law:



  • 
     (TNB) = 13,600 M
    
    
    
    cm
    
    
  • 
     = 1 cm
    


Stoichiometric Verification

Carnitine Fumarate (MW 277.27) dissociates into L-Carnitine (MW 161.20) and Fumarate (MW 116.07).

Theoretical Mass Fractions:

  • % L-Carnitine =

    
    
    
  • % Fumarate =

    
    
    

Acceptance Criteria: Calculate the molar ratio from the experimental results:



  • Target: 1.0 ± 0.05

Results Summary Table

ParameterMethodWavelengthTarget ValueAcceptance Limit
L-Carnitine Content Enzymatic (CAT/DTNB)412 nm58.1% (w/w)56.0 - 60.0%
Fumarate Content Direct UV250 nm41.9% (w/w)40.0 - 44.0%
Molar Ratio CalculatedN/A1.000.95 - 1.05
Linearity (

)
BothN/A> 0.999> 0.995

Troubleshooting & Expert Tips

  • Drifting Baseline: If the absorbance at 412 nm continues to rise after 20 minutes, your Acetyl-CoA may be degrading. Ensure Acetyl-CoA is prepared fresh and kept on ice.

  • D-Carnitine Interference: This enzymatic assay is stereospecific. D-carnitine will not react. If your total weight (gravimetric) is high but enzymatic assay is low, suspect racemization or D-isomer impurity.

  • pH Sensitivity: The CAT enzyme optimum is pH 7.5–8.0. If the sample is highly acidic (dissolved fumarate), ensure the buffer capacity of the Tris/HEPES is sufficient to neutralize it. Check the final pH in the cuvette.

References

  • Marquis, N. R., & Fritz, I. B. (1965). Enzymological determination of free carnitine concentrations in rat tissues. Journal of Lipid Research, 6(1), 9-19.

  • BioAssay Systems. (n.d.).[3] EnzyChrom™ L-Carnitine Assay Kit Protocol. BioAssay Systems Technical Bulletins.

  • Sigma-Aldrich. (n.d.). L-Carnitine Assay Kit (MAK063) Technical Bulletin. Sigma-Aldrich Product Information.

  • ChemicalBook. (2023).[4] L-Carnitine fumarate (CAS 90471-79-7) Chemical Properties.

Sources

incorporation of CAS 97631-49-7 into liposomal delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Liposomal Incorporation of CERM-11956 (CAS 97631-49-7)

Executive Summary & Rationale

Molecule Profile:

  • Compound: CERM-11956 (Bepridil derivative)[1][2][3]

  • CAS: 97631-49-7

  • Class: Calcium Channel Blocker (CCB), Anti-ischemic agent.

  • Physicochemical Nature: Lipophilic weak base (Tertiary amine structure).

  • Key Challenge: High lipophilicity leading to poor aqueous solubility and potential for systemic cardiotoxicity (common in CCBs like Bepridil).

Formulation Strategy: The incorporation of CERM-11956 into liposomes addresses two critical failures in conventional delivery: solubility limit and off-target cardiotoxicity . Due to the molecule's nature as a lipophilic weak base, this guide presents two distinct protocols:

  • Active Loading (Remote Loading): The "Gold Standard" for high encapsulation efficiency (>90%) and stable retention. Utilizes a transmembrane ammonium sulfate gradient.

  • Passive Loading (Bilayer Incorporation): A rapid protocol for initial screening, embedding the drug directly into the lipid bilayer.

Pre-Formulation Assessment

Before initiating the protocol, verify the solubility profile of your specific batch (often supplied as a maleate or fumarate salt).

ParameterValue / CharacteristicImplication for Protocol
LogP Estimated > 3.5 (Lipophilic)High affinity for lipid bilayers; suitable for passive loading.
pKa Basic (Tertiary Amine)Crucial: Enables protonation in acidic environments, allowing for Active Loading.
MW 526.63 DaModerate size; diffuses through liquid-crystalline bilayers above

.
Solubility Low in water; Soluble in Ethanol/DMSOStock solutions must be prepared in organic solvents (Ethanol preferred).

Protocol A: Active Loading via Ammonium Sulfate Gradient (Recommended)

Mechanism: This method creates a chemical trap. The neutral drug diffuses into the liposome, becomes protonated in the intraliposomal aqueous phase (rich in ammonium sulfate), and forms an insoluble sulfate salt that precipitates, locking the drug inside.

Materials:
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC; Cholesterol; DSPE-PEG2000 (for circulation stability).

    • Molar Ratio: 55:40:5 (HSPC:Chol:PEG).

  • Gradient Buffer: 250 mM Ammonium Sulfate (

    
    ).
    
  • External Buffer: PBS (pH 7.4) or HEPES Buffered Saline.

  • Drug Stock: CERM-11956 dissolved in Ethanol (10 mg/mL).

Step-by-Step Workflow:
  • Lipid Film Formation:

    • Dissolve lipid mixture in Chloroform/Methanol (2:1 v/v).

    • Evaporate solvent under rotary vacuum at 60°C to form a thin, dry film.

    • Desiccate overnight to remove trace solvents.

  • Hydration (Gradient Formation):

    • Hydrate the film with 250 mM Ammonium Sulfate solution.

    • Temp: 65°C (must be

      
       of lipid).
      
    • Agitation: 1 hour vigorous stirring. Final Lipid Conc: 20 mM.

  • Sizing (Extrusion):

    • Extrude multilamellar vesicles (MLVs) through polycarbonate filters (200 nm

      
       100 nm) using a high-pressure extruder at 65°C.
      
    • Target Size: 100–120 nm (PDI < 0.1).

  • Gradient Establishment (Critical Step):

    • Remove external ammonium sulfate using a Sephadex G-50 spin column or dialysis against PBS (pH 7.4).

    • Result: Liposomes have

      
       inside and PBS outside.
      
  • Drug Loading:

    • Add CERM-11956 (in Ethanol) to the liposome suspension.

    • Drug-to-Lipid Ratio: 1:5 to 1:10 (w/w). Keep ethanol concentration < 10% v/v.

    • Incubate at 60°C for 30–60 minutes . (Heating is required to fluidize the membrane for drug influx).

  • Purification:

    • Remove unencapsulated drug via dialysis (12-14 kDa cutoff) or size exclusion chromatography.

Protocol B: Passive Bilayer Incorporation (Alternative)

Use Case: Rapid screening or if the drug salt form is too hydrophilic for membrane permeation.

Step-by-Step Workflow:
  • Co-Dissolution:

    • Dissolve Lipids (DSPC/Chol/PEG) AND CERM-11956 together in Chloroform/Methanol.

    • Note: Ensure the drug is fully soluble in the organic phase.

  • Film Drying:

    • Rotary evaporate to form a homogenous drug-lipid film.

  • Hydration:

    • Hydrate with PBS (pH 7.4) at 65°C.

    • Risk: The drug may precipitate if the loading capacity of the bilayer is exceeded.

  • Sizing:

    • Extrude or sonicate to desired size.

    • Warning: Extensive sonication may degrade the drug; extrusion is preferred.

  • Purification:

    • Remove non-incorporated drug via centrifugation or dialysis.

Process Visualization (Active Loading)

ActiveLoading cluster_mech Mechanism of Encapsulation Start Lipid Mixture (HSPC:Chol:PEG) Film Thin Film Formation Start->Film Hydration Hydration w/ (NH4)2SO4 Film->Hydration Evaporation Extrusion Extrusion (100 nm) Hydration->Extrusion Sizing Gradient Buffer Exchange (Create Gradient) Extrusion->Gradient Remove Ext. NH4+ Loading Incubate w/ CERM-11956 (60°C) Gradient->Loading Active Influx Final Purified Liposomes Loading->Final Dialysis Mech1 Drug (Neutral) Diffuses In Mech2 Protonation (Drug-H+) Mech1->Mech2 pH < 5.5 Mech3 Precipitation (Drug-Sulfate) Mech2->Mech3 SO4(2-)

Caption: Workflow for Ammonium Sulfate Gradient Active Loading of CERM-11956.

Characterization & Quality Control

TestMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)80–120 nm
Polydispersity (PDI) DLS< 0.1 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-20 to -40 mV (PEGylated)
Encapsulation Efficiency (EE) HPLC (C18 Column, UV 254nm)> 90% (Active); ~40-60% (Passive)
Drug Release Dialysis (PBS, 37°C)< 10% release in 24h (Stable)

Troubleshooting:

  • Low EE% in Active Loading: Ensure the incubation temperature is near the lipid

    
     (60-65°C) to allow membrane permeability. Verify the pH gradient is maintained (do not store liposomes too long before loading).
    
  • Precipitation: If drug precipitates outside the liposome during loading, reduce the drug-to-lipid ratio or slow down the addition rate.

References

  • TargetMol. CERM-11956 Chemical Properties and Description. Retrieved from

  • MolNova. CERM-11956 Product Information and CAS Verification. Retrieved from

  • Haran, G., et al. (1993). Transmembrane ammonium sulfate gradients in liposomes: efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA)-Biomembranes.[4] (Foundational protocol for amine loading).

  • CymitQuimica. Catalog Entry for CERM-11956 / CAS 97631-49-7.[3] Retrieved from

  • National Institutes of Health (NIH). Calcium Enabled Remote Loading of a Weak Acid Into pH-sensitive Liposomes. (Contextual reference for gradient loading mechanisms). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: L-Carnitine Fumarate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with L-Carnitine Fumarate. It addresses the specific challenge of chemical and physical stability during long-term storage.[1]

Ticket ID: LCF-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary

You have inquired about preventing the hydrolysis of L-carnitine fumarate.

Immediate Technical Correction: Strictly speaking, L-carnitine fumarate does not undergo hydrolysis in the conventional covalent sense (unlike Acetyl-L-carnitine, which contains an ester bond susceptible to hydrolytic cleavage). L-carnitine fumarate is a stable ionic salt.

The degradation vector you are likely observing is hygroscopic deliquescence leading to salt dissociation or microbial spoilage . While L-carnitine fumarate is engineered to be less hygroscopic than L-carnitine base, it remains sensitive to moisture-mediated instability.

This guide provides the protocols to differentiate, prevent, and validate these stability issues.

Module 1: Root Cause Analysis (The "Why")

Is it Hydrolysis or Hygroscopicity?

Before applying a fix, we must validate the failure mode. L-carnitine fumarate (


) is a salt formed from L-carnitine and fumaric acid.
  • Hydrolysis (Chemical Cleavage): Occurs in esters like Acetyl-L-carnitine. If you see "hydrolysis," verify your raw material identity.

  • Dissociation (Physical/Ionic): In the presence of high relative humidity (RH > 60%), the crystal lattice absorbs water. The ionic interaction between the carnitine cation and fumarate anion weakens, leading to a "soup" of protonated L-carnitine and fumaric acid. This looks like degradation but is often reversible (physically) or leads to irreversible caking.

Visualizing the Stability Pathway:

StabilityPath cluster_legend Mechanism Legend Start User Observation: Degradation/Instability CheckType Check Compound Identity Start->CheckType ALC Acetyl-L-Carnitine CheckType->ALC Ester Form LCF L-Carnitine Fumarate CheckType->LCF Salt Form Hydrolysis TRUE HYDROLYSIS (Ester bond cleavage) Produces: L-Carnitine + Acetate ALC->Hydrolysis Hygro HYGROSCOPIC DISSOCIATION (Moisture uptake) Produces: Deliquescence/Caking LCF->Hygro Action1 Protocol A: pH Control & Cold Storage Hydrolysis->Action1 Action2 Protocol B: Desiccation & Induction Sealing Hygro->Action2

Figure 1: Decision tree distinguishing true hydrolysis (esters) from hygroscopic dissociation (salts).

Module 2: Prevention Protocols (The "How")

To prevent the dissociation and physical degradation of L-carnitine fumarate, you must control the Water Activity (


)  of the system.
Protocol A: Environmental Isolation System

Target: Maintain Relative Humidity (RH) < 50% inside the container.

ComponentSpecificationTechnical Rationale
Primary Container HDPE (High-Density Polyethylene)Low moisture vapor transmission rate (MVTR). Avoid PET for long-term storage in humid zones.
Seal Integrity Induction Heat Seal (Foil)Creates a hermetic barrier. Screw caps alone allow "breathing" over months.
Desiccant Molecular Sieve (4Å) or Silica GelCritical: Use a ratio of 2g desiccant per 1kg product. Molecular sieves are preferred for ultra-low humidity requirements.
Headspace < 20% of container volumeMinimizes the volume of air (and moisture) trapped during packaging.
Protocol B: Formulation Buffer (If in Solution)

If you are storing L-carnitine fumarate in a liquid formulation (where hydrolysis could be confused with microbial growth or precipitation):

  • pH Maintenance: Keep pH between 3.0 and 6.0 .

    • Why: L-carnitine is stable here.[1][2][3][4][5][6][7] Above pH 9, degradation (racemization or other breakdown) accelerates.

  • Chelation: Add EDTA (0.05%).

    • Why: Trace metal ions can catalyze oxidative degradation of the fumarate moiety or excipients.

Module 3: Analytical Validation (The Proof)

Do not guess. Validate stability using these self-verifying methods.

Experiment 1: The "Open Dish" Stress Test

Purpose: Determine the critical relative humidity (CRH) for your specific batch.

  • Setup: Place 5g samples in desiccators with saturated salt solutions creating specific RH environments (e.g.,

    
     for 33%, 
    
    
    
    for 75%).
  • Timeline: Weigh samples at T=0, 24h, 48h, and 7 days.

  • Pass Criteria: Mass increase < 0.5% at 48h.

  • Fail Criteria: Liquefaction (deliquescence) or significant clumping.

Experiment 2: HPLC Purity Assay

Purpose: Confirm chemical integrity (absence of breakdown products).

Method parameters:

  • Column: Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC). Note: C18 columns often fail to retain polar L-carnitine.

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (65:35), pH 4.5.

  • Detection: UV at 205-210 nm (detects the fumarate moiety; L-carnitine has weak UV absorbance, so RI or MS detection is preferred for the base).

  • Target:

    • L-Carnitine Peak: Retention time ~X min (stable).

    • Fumaric Acid Peak: Retention time ~Y min (stable).

    • New Peaks: Indicate chemical degradation (e.g., crotonobetaine impurity).

Module 4: Frequently Asked Questions (Troubleshooting)

Q: My powder has turned into a hard block. Has it hydrolyzed? A: No, it has likely deliquesced and recrystallized . The moisture dissolved the surface of the crystals, forming liquid bridges that solidified upon drying or temperature shifts.

  • Fix: Grind the block (if chemically pure by HPLC) and repackage with double desiccant load. If for clinical use, discard due to dosing uncertainty.

Q: Can I mix L-carnitine fumarate with other hygroscopic ingredients (e.g., Choline)? A: Proceed with extreme caution. This creates a eutectic mixture where the melting point drops, causing the mix to turn to liquid even at low humidity.

  • Fix: Use microencapsulated L-carnitine fumarate or separate the ingredients physically (e.g., bi-layer tablets).

Q: What is the shelf-life if stored correctly? A: Typically 24 to 36 months . The limiting factor is usually physical flowability, not chemical potency, provided the seal remains intact [1, 2].

References

  • National Center for Biotechnology Information (NCBI). (2025). L-Carnitine Fumarate Compound Summary. PubChem. Available at: [Link]

  • Redox Chemicals. (2022).[8] Safety Data Sheet: L-Carnitine Fumarate Stability Profile. Available at: [Link]

  • Wang, Y. et al. (2023). Modification of hygroscopicity and tabletability of L-carnitine by cocrystallization technique. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carnitine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Problem

L-Carnitine (


-hydroxy-

-trimethylammonium butyrate) presents a unique chromatographic challenge due to its zwitterionic nature. It contains both a carboxylate group and a permanent quaternary ammonium cation.

The Root Cause of Tailing: In standard Reversed-Phase (RP) HPLC, the primary mechanism of peak tailing for carnitine is secondary silanol interaction .

  • The Interaction: The positively charged quaternary amine of carnitine interacts electrostatically with residual, negatively charged silanol groups (

    
    ) on the silica support of the column.
    
  • The Result: This creates a mixed-mode retention mechanism (hydrophobic partition + ion exchange). The ion-exchange sites are easily overloaded and have slow kinetics, resulting in the characteristic "shark fin" tailing.

Diagnostic Workflow

Before modifying your method, use this logic gate to identify the specific source of the asymmetry.

CarnitineTroubleshooting Start START: Tailing Factor (Tf) > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH PH_Decision Is pH < 3.0? CheckPH->PH_Decision CheckColumn Step 2: Check Column Chemistry PH_Decision->CheckColumn Yes Action_LowPH Action: Lower pH to ~2.5-3.0 (Suppresses Silanol Ionization) PH_Decision->Action_LowPH No EndCap_Decision Is Column End-Capped? CheckColumn->EndCap_Decision CheckIP Step 3: Ion-Pairing Reagent EndCap_Decision->CheckIP Yes Action_ChangeCol Action: Switch to High-Purity End-Capped C18 or HILIC EndCap_Decision->Action_ChangeCol No IP_Decision Is IP Reagent Present? CheckIP->IP_Decision Action_AddIP Action: Add Octanesulfonate or Heptafluorobutyric Acid IP_Decision->Action_AddIP No Action_Wash Action: Check for Column Fouling (Regenerate Column) IP_Decision->Action_Wash Yes

Figure 1: Diagnostic logic tree for isolating the cause of peak tailing in quaternary amine analysis.

Technical Support FAQs

Q1: I am using a standard C18 column with a phosphate buffer at pH 4.5, but my tailing factor is 2.2. Why?

Diagnosis: At pH 4.5, the silanols on your silica support are significantly ionized (


 of surface silanols is ~3.5–4.5). The quaternary amine of carnitine is strongly attracted to these negative charges.

The Fix: You must suppress silanol ionization.[1] Lower the mobile phase pH to 2.5 – 3.0 .

  • Mechanism: At pH < 3.0, the equilibrium shifts:

    
    . The neutral silanol surface does not interact electrostatically with the carnitine cation, restoring a single-mode hydrophobic retention mechanism [1][2].
    
Q2: I cannot lower the pH further due to stability issues. What is the alternative?

Diagnosis: If pH modification is restricted, you must mask the charge using an Ion-Pairing (IP) Reagent .

The Fix: Add Sodium 1-Heptanesulfonate or Sodium 1-Octanesulfonate (5–10 mM) to your mobile phase.

  • Mechanism: The sulfonate group (

    
    ) of the IP reagent forms a neutral ion pair with the carnitine ammonium group (
    
    
    
    ). The hydrophobic tail of the IP reagent then interacts with the C18 stationary phase. This effectively "caps" the charge and increases retention, sharpening the peak [3].
  • Note: See Protocol A below for proper preparation.

Q3: My peaks were sharp, but after 50 injections, tailing has increased. Is the column dead?

Diagnosis: This is likely Ion-Pair Hysteresis or Matrix Build-up . If you are using IP reagents, they equilibrate slowly. If you are not, the column frit may be clogged, or the stationary phase collapsed.

The Fix:

  • If using IP reagents: You may not have reached full equilibrium. IP methods require significant equilibration (often >50 column volumes).

  • If not using IP: The column inlet may be contaminated. Reverse-flush the column (if particle size permits) into a beaker (disconnect from detector) using a high-organic solvent (e.g., 90% ACN) to remove hydrophobic contaminants.

Q4: Should I abandon RP-HPLC for HILIC?

Diagnosis: L-Carnitine is highly polar (


). Retaining it on C18 requires low organic content (often <5%), which risks "phase collapse" (dewetting) of the C18 chains.

The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) is often superior for carnitine.

  • Why: HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase (e.g., 80% ACN). Water becomes the strong solvent.

  • Benefit: Carnitine is retained by partitioning into the water-enriched layer on the surface.[2] The high organic content enhances ionization for MS detection (if used) and lowers backpressure [4].

Validated Experimental Protocols

Protocol A: USP-Aligned Ion-Pair Mobile Phase Preparation

Use this protocol if you must use a C18 column.

Reagents:

  • Phosphoric Acid (85%)

  • Sodium 1-Heptanesulfonate (Ion-Pair Reagent)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water[3][4][5]

Step-by-Step:

  • Buffer Prep: Dissolve 1.4 g of Potassium Phosphate Monobasic in 900 mL of water.

  • Ion-Pair Addition: Add 1.1 g of Sodium 1-Heptanesulfonate. Stir until fully dissolved.

  • pH Adjustment: Adjust pH to 2.8 ± 0.1 using dilute Phosphoric Acid. (Critical: Do this before adding organic solvent to ensure accurate pH reading).

  • Final Mix: Add 100 mL of Acetonitrile.

  • Filtration: Filter through a 0.45 µm Nylon filter.

  • Equilibration: Pump at 1.0 mL/min for at least 60 minutes before the first injection. The column is saturated only when the baseline is perfectly stable.

Protocol B: Column Regeneration (Post-Analysis)

Crucial for preventing "Memory Effects" and tailing in future runs.

If you use Ion-Pairing reagents, you cannot simply wash with water/methanol. The IP reagent sticks to the C18 chain.

  • Flush 1: 50:50 Water:Methanol (no buffer) for 20 column volumes.

  • Flush 2: 100% Methanol for 20 column volumes.

  • Storage: Store in 90:10 Methanol:Water (or manufacturer recommendation).

  • Warning: Dedicate this column to IP methods. Removing 100% of IP reagent is nearly impossible.

Data Comparison: Selecting the Right Mode

FeatureRP-HPLC (Traditional)RP-HPLC (Ion-Pair)HILIC
Stationary Phase C18 / C8C18 (End-capped)Silica / Amide / Zwitterionic
Mobile Phase High Aqueous (>95%)Buffer + IP ReagentHigh Organic (>70% ACN)
Tailing Factor (Typical) 1.8 – 2.5 (Poor)1.0 – 1.3 (Excellent)1.1 – 1.4 (Good)
Retention Stability Low (Phase collapse risk)High (Once equilibrated)High
MS Compatibility GoodPoor (IP suppresses ionization)Excellent
Recommendation Not RecommendedBest for UV DetectionBest for LC-MS

References

  • United States Pharmacopeia (USP).Levocarnitine Monograph. USP-NF. (Standard method utilizing ion-pairing for symmetry).
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface activity of silica-based stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? (Detailed mechanism on silanol interactions and buffer usage). Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Comparison of HILIC vs RP for polar amines). Link

  • BenchChem. Troubleshooting peak tailing in HPLC analysis of Karanjin (and similar polar flavonoids/amines). Link

Sources

Technical Support Center: Optimizing L-Carnitine Fumarate Synthesis (CAS 97631-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-carnitine fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize for a high-yield, high-purity final product. The synthesis of L-carnitine fumarate is fundamentally an acid-base salt formation, but achieving optimal yield and purity requires careful control over several key parameters.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of L-carnitine fumarate.

Q1: What is the fundamental reaction for synthesizing L-carnitine fumarate?

A1: The synthesis is a salt formation reaction between L-carnitine (a zwitterionic amino acid derivative) and fumaric acid (a dicarboxylic acid). The reaction is typically carried out in a suitable solvent system where the resulting salt has limited solubility, facilitating its precipitation and isolation.

Q2: What is the correct stoichiometry for the reaction?

A2: The molar ratio of L-carnitine to fumaric acid is critical. While a 1:1 molar ratio might seem intuitive, some procedures suggest that a slight excess of one reactant, or a precisely controlled addition, can drive the reaction to completion and improve yield.[1] It is recommended to start with a near equimolar ratio and optimize based on in-process monitoring.[1]

Q3: What is the best solvent system for this synthesis?

A3: Lower alkyl alcohols, such as ethanol or methanol, are commonly used.[1][2][3] The choice of solvent is crucial as it needs to dissolve the reactants to a sufficient extent for the reaction to occur, while also allowing for the precipitation of the L-carnitine fumarate salt. Water content in the solvent can also play a significant role; using ethanol with a low water content (e.g., 95% or higher) is often preferred to minimize the solubility of the product and reduce hygroscopicity.[1][4]

Q4: How does temperature affect the synthesis and yield?

A4: Temperature influences both the reaction kinetics and the solubility of the product. The reaction is often performed at an elevated temperature (e.g., 60-70°C) to ensure the dissolution of reactants and to increase the reaction rate.[2][3] Subsequently, a controlled cooling step is essential to induce crystallization and maximize the precipitation of the product from the solution.[2][3] Rapid cooling can lead to the formation of smaller, less pure crystals, so a gradual temperature reduction is advisable.

Section 2: Troubleshooting Guide

This section provides a question-and-answer format to address specific issues that may arise during the synthesis.

Q5: My yield of L-carnitine fumarate is consistently low. What are the likely causes and how can I fix it?

A5: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

    • Solution: Ensure that the reaction mixture is stirred vigorously to maintain a homogeneous suspension.[2][3] Extend the reaction time at the optimal temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Product Loss During Isolation:

    • Cause: A significant amount of L-carnitine fumarate may remain dissolved in the mother liquor after filtration.

    • Solution: Optimize the crystallization process. Ensure the cooling step is gradual and reaches a sufficiently low temperature (e.g., -5 to 5°C) to minimize the solubility of the product.[2][3] Additionally, washing the filtered crystals with a minimal amount of a cold, non-polar solvent can reduce the loss of product compared to washing with the reaction solvent.

  • Incorrect Stoichiometry:

    • Cause: An inaccurate molar ratio of L-carnitine to fumaric acid can leave an excess of one reactant in the solution, limiting the amount of product formed.

    • Solution: Accurately weigh high-purity starting materials. You may consider a slight molar excess (e.g., 1-5%) of the less expensive reactant to ensure the complete conversion of the other. Titration methods can be used to accurately determine the concentration of reactant solutions before mixing.[5]

Q6: The final product is discolored or contains impurities. What are the potential sources and purification strategies?

A6: Impurities can arise from starting materials, side reactions, or residual solvent.

  • Source of Impurities:

    • Starting Materials: The purity of the initial L-carnitine and fumaric acid is paramount. Use reagents of a known high purity.

    • Side Reactions: A potential side reaction is the esterification of fumaric acid with the alcohol solvent, especially at elevated temperatures, forming by-products like ethyl fumarate.[1]

    • Residual Solvent: Inadequate drying can leave residual solvent trapped within the crystal lattice.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. Dissolve the crude L-carnitine fumarate in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form high-purity crystals.

    • Washing: Thoroughly wash the filtered crystals with a cold, appropriate solvent to remove soluble impurities from the surface.

    • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.[1]

Q7: The isolated product is sticky and difficult to handle. What causes this and how can it be prevented?

A7: The hygroscopic nature of L-carnitine and its salts can lead to a sticky product, which poses challenges in handling and formulation.[6][7]

  • Cause: L-carnitine itself is highly hygroscopic, and while the fumarate salt is more stable, it can still absorb moisture from the atmosphere.[6] This is often exacerbated by the presence of impurities.

  • Prevention and Mitigation:

    • Control Humidity: Conduct the filtration and drying steps in a low-humidity environment.

    • Solvent Choice: Using a solvent system with very low water content can help produce a less hygroscopic final product.[4]

    • Proper Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of water and solvent.

    • Storage: Store the final product in a tightly sealed container with a desiccant.

Section 3: Key Experimental Protocols & Data

Optimized Synthesis Protocol for L-Carnitine Fumarate

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

  • Reactant Preparation: In a reaction vessel, suspend fumaric acid in 95% ethanol.[1] Stir the mixture.

  • Reaction: Add L-carnitine to the fumaric acid suspension. Heat the mixture to 60-70°C with vigorous stirring and maintain for 1-3 hours.[2][3]

  • Crystallization: Gradually cool the reaction mixture to room temperature, and then further cool to between -5 and 5°C.[2][3] Hold at this temperature for at least 2 hours to maximize crystal formation.

  • Isolation: Filter the precipitated crystals using suction filtration.

  • Washing: Wash the crystals with a small volume of cold 95% ethanol.

  • Drying: Dry the crystals under vacuum at 50-60°C until a constant weight is achieved.[1]

Data Summary: Key Parameters for Yield Optimization
ParameterRecommended RangeRationale
Molar Ratio (L-carnitine:Fumaric Acid) 1:1 to 1:1.05A slight excess of fumaric acid can help drive the reaction to completion.
Solvent Ethanol (90-95%) or MethanolGood solubility for reactants, poor solubility for the product salt.[1][2][3]
Reaction Temperature 60-70°CIncreases reaction rate and reactant solubility.[2][3]
Reaction Time 1-6 hoursEnsure sufficient time for the reaction to reach completion.[2][3]
Crystallization Temperature -5 to 5°CMaximizes precipitation of the product by minimizing its solubility.[2][3]
Visual Workflow of L-Carnitine Fumarate Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants L-Carnitine & Fumaric Acid Mix Combine & Mix Reactants->Mix Solvent Ethanol (95%) Solvent->Mix Heat Heat to 60-70°C (1-3 hours) Mix->Heat Vigorous Stirring Cool Cool to -5 to 5°C (>2 hours) Heat->Cool Gradual Cooling Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry FinalProduct High-Purity L-Carnitine Fumarate Dry->FinalProduct

Caption: General workflow for the synthesis of L-carnitine fumarate.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete OptimizeReaction Increase Time/Temp Improve Mixing Incomplete->OptimizeReaction Yes CheckStoichiometry Verify Stoichiometry Incomplete->CheckStoichiometry No Success Yield Improved OptimizeReaction->Success IncorrectStoichiometry Stoichiometry Incorrect? CheckStoichiometry->IncorrectStoichiometry CorrectStoichiometry Recalculate & Repeat IncorrectStoichiometry->CorrectStoichiometry Yes CheckIsolation Review Isolation Process IncorrectStoichiometry->CheckIsolation No CorrectStoichiometry->Success LossOnIsolation Product Loss Likely? CheckIsolation->LossOnIsolation OptimizeCrystallization Optimize Cooling Rate & Final Temperature LossOnIsolation->OptimizeCrystallization Yes LossOnIsolation->Success No OptimizeCrystallization->Success

Caption: Decision tree for troubleshooting low yield in L-carnitine fumarate synthesis.

References

  • WO2008080287A1 - L-carnitine calcium fumarate, preparation method and application for the same - Google Patents.
  • JP2010505885A - Calcium L-carnitine fumarate and production method and use thereof - Google Patents.
  • Analytical procedure of L-Carnitine L-Tartrate - AWS. Available at: [Link]

  • LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION - ResearchGate. Available at: [Link]

  • WO2011060903A1 - Methods for the production of l-carnitine - Google Patents.
  • JP2011068563A - Carnitine fumarate, and method of producing the same - Google Patents.
  • PROCESS FOR THE PRODUCTION OF L-CARNITINE TARTRATE - European Patent Office - EP 2613778 B1 - Googleapis.com. Available at: [Link]

  • Process For The Production Of L Carnitine Tartrate - Quick Company. Available at: [Link]

  • Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up. Available at: [Link]

  • THE COMPOSITION COMPRISING L-CARNITINE OR DERIVATIVES THEREOF AND ITS USE - European Patent Office - EP 2147671 A1. Available at: [Link]

  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - Frontiers. Available at: [Link]

  • (PDF) Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up - ResearchGate. Available at: [Link]

  • Analytical method development and validation of L-Carnitine L-Tartarate in Pharmaceutical Dosage forms (Multivitamin tablets) - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • L-Carnitine Side Effects: Common, Severe, Long Term - Drugs.com. Available at: [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PubMed Central. Available at: [Link]

  • L-Carnitine: Benefits, Side Effects, Sources, and Dosage - Healthline. Available at: [Link]

  • The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC. Available at: [Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry. Available at: [Link]

  • L-Carnitine: Benefits, side effects, and dosage - MedicalNewsToday. Available at: [Link]

  • What are the side effects of Levocarnitine? - Patsnap Synapse. Available at: [Link]

Sources

resolving hygroscopic clumping issues with L-carnitine fumarate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Carnitine Fumarate Handling & Stability

Introduction: The "Stable" Salt Paradox

Q: I chose L-Carnitine Fumarate because it is supposed to be non-hygroscopic. Why is my powder still clumping?

A: This is a common misconception. While L-Carnitine Fumarate is significantly more stable than L-Carnitine base (which deliquesces rapidly), it is not impervious to moisture. It is a crystalline salt that remains stable at ambient humidity (40-50% RH), but it exhibits a critical relative humidity (CRH) threshold—typically around 60% RH.

Once this threshold is crossed, or if the powder is subjected to thermal cycling, surface moisture adsorption triggers capillary condensation . This creates liquid bridges between particles that eventually harden into solid crystal bridges, turning free-flowing powder into a solid brick.

Module 1: The Mechanism of Failure

Q: What is physically happening inside the container when it clumps?

A: Clumping is a four-stage phase transition driven by thermodynamics. Understanding this pathway is critical to intervening effectively.

  • Surface Adsorption: Water molecules bind to the high-energy sites on the crystal surface.

  • Capillary Condensation: As humidity rises, water condenses in the microscopic voids between particles.

  • Liquid Bridging: This condensed water dissolves a fraction of the salt, creating a saturated solution that acts as a glue.

  • Solid Bridging: When humidity drops or temperature changes, the water evaporates or migrates, causing the dissolved salt to recrystallize. This fuses the particles together permanently.

Visualization: The Clumping Cascade

ClumpingMechanism Step1 Stage 1: Surface Adsorption (H2O binds to crystal surface) Step2 Stage 2: Capillary Condensation (Water pools in particle voids) Step1->Step2 > 60% RH Step3 Stage 3: Liquid Bridging (Partial dissolution of salt) Step2->Step3 Time Step4 Stage 4: Solid Bridging (Recrystallization & Fusing) Step3->Step4 Drying/Temp Drop

Figure 1: The thermodynamic progression from free-flowing powder to solid agglomerate.

Module 2: Formulation & Prevention Strategies

Q: How do I prevent clumping during blending and encapsulation?

A: You must interrupt the contact area between particles using a glidant/anti-caking agent. The industry standard for hygroscopic salts is Colloidal Silicon Dioxide (e.g., Aerosil® 200) .

Protocol: Geometric Dilution with Silica

  • Ratio: 0.5% to 1.0% w/w.

  • Method: Do not dump the silica in all at once. Use geometric dilution to coat every particle.

Step-by-Step Workflow:

  • Weigh your total L-Carnitine Fumarate (LCF) and Silica.

  • Take the total amount of Silica and mix it with an equal amount of LCF. Blend thoroughly (2 mins).

  • Add an amount of LCF equal to the current mixture size. Blend again.

  • Repeat until all LCF is incorporated.

Visualization: Geometric Dilution Logic

GeometricDilution Start Start: 10g Silica Step1 Add 10g L-Carnitine (Mix 1:1) Start->Step1 Result1 Result: 20g Pre-mix Step1->Result1 Step2 Add 20g L-Carnitine (Mix 1:1) Result1->Step2 Result2 Result: 40g Blend Step2->Result2 Step3 Add 40g L-Carnitine... Result2->Step3 Final Final Homogenous Blend (Particles Fully Coated) Step3->Final

Figure 2: Geometric dilution ensures the hydrophobic silica physically separates hygroscopic particles.

Module 3: Troubleshooting & Remediation

Q: My drum of L-Carnitine Fumarate has already hardened into lumps. Can I save it?

A: It depends on the severity. Do not immediately mill it, as the heat from friction can cause the material to smear or degrade (Maillard reaction risk if excipients are present).

Troubleshooting Matrix

ConditionVisual IndicatorRecommended ActionRisk Level
Soft Agglomerates Breaks with light finger pressure.Sieving: Pass through a #20 or #30 mesh screen. Add 0.5% silica immediately.Low
Hard Lumps Requires force to break; sounds solid when tapped.Low-Shear Milling: Use an oscillating granulator or conical mill at low RPM. Avoid hammer mills (high heat).Medium
Wet/Paste Visible moisture or sticky texture.[1]Vacuum Drying: Dry at <40°C under vacuum. Do not use standard convection ovens (oxidation risk).High

Q: Why can't I just dry it in a standard oven? A: L-Carnitine is sensitive to thermal degradation. High temperatures (>50°C) combined with moisture can lead to discoloration (yellowing) and the formation of degradation products like trimethylamine (fishy odor). Vacuum drying lowers the boiling point of water, allowing moisture removal at safe temperatures.

Module 4: Analytical Validation

Q: How do I prove the powder is dry enough for processing?

A: Relying on "loss on drying" (LOD) can be misleading for hygroscopic salts because it may measure surface water but miss bound water, or conversely, drive off volatiles that aren't water.

Recommended Methods:

  • Karl Fischer Titration (Volumetric): The gold standard for total water content. Target: < 1.0% water .

  • Water Activity (aw): Critical for stability. Target aw < 0.4 at 25°C. If aw > 0.6, microbial growth and rapid clumping become risks.

  • Dynamic Vapor Sorption (DVS): Use this during development to determine the exact Critical Relative Humidity (CRH) for your specific batch/supplier.

References

  • Preparation of L-carnitine calcium fumarate . Patent WO2008080287A1. Google Patents. Link

  • Safety Data Sheet: L-Carnitine Fumarate . Carl Roth. Accessed 2025.[2][3][4][5] Link

  • Modification of hygroscopicity and tabletability of L-carnitine by a cocrystallization technique . CrystEngComm, Royal Society of Chemistry. Link

  • Solving manufacturing problems for L-carnitine-L-tartrate . Acta Pharmaceutica. Link

  • Effective prevention against caking damage . Absortech. Link

Sources

Technical Support Center: Thermal Stability & Sterilization of L-Alanyl-L-Glutamine (CAS 97631-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

Product: L-Alanyl-L-Glutamine (Ala-Gln) CAS: 97631-49-7 Common Trade Names: GlutaMAX™, Stable-Glutamine Application: Cell Culture Media Supplement

Core Science: Why Autoclaving is Risky (But Possible)

The Challenge: L-Glutamine is notoriously unstable, spontaneously degrading into toxic ammonia and pyroglutamate.[1][2] L-Alanyl-L-Glutamine (Ala-Gln) stabilizes the glutamine moiety via a dipeptide bond.[2] However, while Ala-Gln is more stable, it is not invincible.

The Primary Failure Modes:

  • Hydrolysis: At

    
    , water molecules attack the peptide bond, reverting Ala-Gln back to free L-Alanine and L-Glutamine. The free Glutamine then rapidly degrades into toxins.
    
  • The Maillard Reaction (Critical): If autoclaved in the presence of reducing sugars (like Glucose), the amino group of Ala-Gln reacts with the carbonyl group of the sugar. This creates irreversible "browning" products that are cytotoxic.

Visualizing the Degradation Pathways

degradation_pathways AlaGln L-Alanyl-L-Glutamine (CAS 97631-49-7) Maillard Maillard Products (Brown/Toxic) AlaGln->Maillard Heat + Sugar (IRREVERSIBLE) Ala L-Alanine AlaGln->Ala Hydrolysis (121°C / pH < 6.0) Gln L-Glutamine (Unstable) AlaGln->Gln Hydrolysis Glucose Glucose (Reducing Sugar) Glucose->Maillard Heat + Sugar (IRREVERSIBLE) Ammonia Ammonia (Cytotoxic) Gln->Ammonia Rapid Thermal Degradation Pyro Pyroglutamate Gln->Pyro Cyclization

Figure 1: Thermal degradation pathways of Ala-Gln. Note that the presence of Glucose triggers the most destructive pathway (Red).

Troubleshooting Guide & FAQs

This section addresses specific phenomena you may observe in the lab.

Issue 1: Media Discoloration (Browning/Yellowing)

Q: I autoclaved my basal media with Ala-Gln, and it came out pale yellow/brown. Is it safe to use?

  • Diagnosis: Maillard Reaction. You likely autoclaved the Ala-Gln in the same vessel as Glucose.

  • Technical Explanation: The amino group on the dipeptide reacted with the aldehyde group of the glucose under heat (

    
    ). The resulting melanoidins inhibit cell growth.
    
  • Action: Discard the media. The reaction is irreversible.

  • Prevention: Use the "Split-Autoclave" protocol (see Section 3). Sterilize the glucose solution separately or filter-sterilize it after the autoclave cycle.

Issue 2: pH Drift & Ammonia Spikes

Q: My post-autoclave pH is 0.5 units lower than expected, and sensitive cell lines are failing.

  • Diagnosis: Thermal Hydrolysis.

  • Technical Explanation: Ala-Gln hydrolysis is acid-catalyzed. If your pre-autoclave pH was too low (< 6.0), the heat accelerated the cleavage of the peptide bond. The subsequent breakdown of free glutamine releases ammonia (toxic) and pyroglutamic acid (lowering pH further).

  • Action: Ensure pre-autoclave pH is buffered to neutral (pH 7.0–7.2) . Avoid autoclaving in acidic buffers (e.g., pure acetate/citrate) without neutralization.

Issue 3: Precipitation

Q: I see fine white particulates after the cycle.

  • Diagnosis: Salt Precipitation (Calcium Phosphate).

  • Technical Explanation: While not directly related to Ala-Gln degradation, this often happens when trying to "protect" the dipeptide by mixing it with bulk salts. High temperatures reduce the solubility of Calcium Phosphate.

  • Action: Autoclave Calcium salts (

    
    ) separately from Phosphates, or ensure the solution is fully cooled before mixing.
    
Optimized Protocol: The "Split-Autoclave" Method

To maximize the recovery of functional Ala-Gln (97631-49-7), you must isolate it from its reactive partners (Sugars) and environmental stressors (Acidity).

Comparative Stability Data
ParameterL-Glutamine (Standard)L-Alanyl-L-Glutamine (97631-49-7)
Autoclave Stability < 50% Recovery (High Degradation)> 95% Recovery (If pH 6.0–7.5)
Ammonia Generation High (Toxic)Minimal
Glucose Compatibility Incompatible (Maillard)Incompatible (Maillard)
Half-life (

)
MinutesHours (at neutral pH)
Step-by-Step Workflow

Goal: Sterilize 1 Liter of Complete Media containing Ala-Gln.

  • Preparation (The Split):

    • Bottle A (The Base): Dissolve salts, amino acids, and Ala-Gln (97631-49-7) in 900mL distilled water.

    • Bottle B (The Sugar): Dissolve Glucose (and Sodium Bicarbonate if required) in 100mL distilled water.

  • pH Adjustment (Crucial):

    • Adjust Bottle A to pH 6.5 – 7.0 .

    • Why? Research indicates Ala-Gln maximum thermal stability is at pH 6.[3]0. Deviating below pH 5.0 dramatically increases hydrolysis rates [1].

  • Sterilization:

    • Autoclave Bottle A at

      
       / 15 psi for 15–20 minutes .
      
    • Warning: Do not exceed 20 minutes. Extended cycles ("liquid 30") increase hydrolysis risk.

    • Bottle B (Glucose) can be autoclaved separately or, preferably, 0.22 µm filter-sterilized to prevent caramelization.

  • Reconstitution:

    • Allow Bottle A to cool to room temperature (

      
      ).
      
    • Aseptically add the contents of Bottle B to Bottle A.

Decision Logic for Sterilization

sterilization_logic Start Start: Media Prep with Ala-Gln (97631-49-7) CheckSugar Does the solution contain Glucose? Start->CheckSugar YesSugar Yes CheckSugar->YesSugar NoSugar No CheckSugar->NoSugar FilterPath Method A: Filter Sterilize (0.22 µm) CheckSugar->FilterPath Preferred Gold Standard Split MUST Separate Glucose (Split Protocol) YesSugar->Split Buffer Check pH (Target 6.0 - 7.5) NoSugar->Buffer AutoPath Method B: Autoclave Split->Buffer Cycle Run Cycle: 121°C, 15-20 min Buffer->Cycle Cycle->FilterPath If ppt forms

Figure 2: Decision tree for sterilizing media containing Ala-Gln.

References
  • Arii, K., Kai, T., & Kokuba, Y. (1999).[3] Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.[3] Link

  • Thermo Fisher Scientific. (2024).[2][4] The Essential Guide to Glutamine in Cell Culture. Life in the Lab. Link

  • Bitesize Bio. (2025).[5] Doesn't Play Well with Others - The Chemistry of the Autoclave. Link

  • Sigma-Aldrich. (n.d.). Glutamine Stability in Cell Culture Media.[1][2] Technical Documents. Link

Sources

Validation & Comparative

Comparative Bioavailability Guide: L-Carnitine Fumarate vs. L-Carnitine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and product developers, the choice between L-Carnitine L-Tartrate (LCLT) and L-Carnitine Fumarate is rarely a question of "better," but rather "fitter for purpose."

  • L-Carnitine L-Tartrate is the superior choice for acute recovery and rapid onset applications. It offers a higher density of active L-carnitine (68.2%) and exceptional water solubility, making it ideal for ready-to-mix powders and post-workout formulations.

  • L-Carnitine Fumarate is the superior choice for stability-critical applications. Its non-hygroscopic nature makes it the gold standard for high-speed tablet compression and humid environments, despite a lower active L-carnitine content (58.1%).

This guide dissects the physicochemical properties, pharmacokinetic profiles, and experimental validation methods for both salts.

Physicochemical Characterization

The bioavailability of L-carnitine is rate-limited by two factors: dissolution (release from the matrix) and active transport (uptake by OCTN2 transporters). The salt form primarily dictates the dissolution kinetics and shelf-life stability.

Table 1: Comparative Physicochemical Properties
FeatureL-Carnitine L-Tartrate (LCLT)L-Carnitine Fumarate
Stoichiometry 2:1 (L-Carnitine : Tartaric Acid)1:1 (L-Carnitine : Fumaric Acid)
Molecular Weight ~472.49 g/mol ~277.27 g/mol
Active L-Carnitine Content ~68.2% ~58.1%
Solubility (Water) Very High (>1000 mg/mL)High (Soluble, but slower than Tartrate)
Hygroscopicity High (Absorbs moisture rapidly)Low (Stable in ambient humidity)
pH (1% Solution) 3.0 – 4.5 (Acidic)3.0 – 4.0 (Acidic)
Primary Application Powders, Capsules, Recovery BlendsTablets, Complex Multi-vitamin Blends

Critical Insight: To deliver a clinically relevant 2,000 mg dose of active L-carnitine:

  • LCLT Required: ~2,932 mg

  • Fumarate Required: ~3,442 mg

  • Implication: Fumarate requires a 17% larger fill weight/tablet size for bio-equivalence.

Pharmacokinetics & Bioavailability

Once dissociated in the gastric environment, the L-carnitine cation (


) is chemically identical regardless of the source. However, the rate at which 

becomes available for the Organic Cation Transporter 2 (OCTN2) differs.
Mechanism of Action[1]
  • Dissolution: The salt dissociates in the stomach. LCLT dissociates almost instantly due to the high solubility of the tartrate anion. Fumarate dissociates slightly slower but is still considered highly soluble.

  • Absorption:

    
     is actively transported across the intestinal brush border by OCTN2. This transporter is saturable .
    
  • Bioavailability Paradox: Absolute bioavailability decreases as the dose increases (from ~18% at 1g to ~5% at 6g). Therefore, "flooding" the system with rapid-release salts (like Tartrate) is beneficial for hitting peak concentration (

    
    ) quickly but does not necessarily increase total AUC linearly.
    
Pathway Visualization

The following diagram illustrates the absorption pathway and the divergence points for the two salts.

CarnitineAbsorption cluster_input Oral Administration LCLT L-Carnitine Tartrate (2:1 Salt) Stomach Gastric Dissolution (pH 1.5 - 3.5) LCLT->Stomach Rapid Dissociation LCF L-Carnitine Fumarate (1:1 Salt) LCF->Stomach Moderate Dissociation Intestine Intestinal Lumen (Free L-Carnitine +) Stomach->Intestine Gastric Emptying Transporter OCTN2 Transporter (Saturable Mechanism) Intestine->Transporter Active Uptake Excretion Renal Excretion (Unabsorbed/Excess) Intestine->Excretion Passive Loss (>80%) Plasma Systemic Circulation (Plasma Pool) Transporter->Plasma Bioavailable Fraction Muscle Skeletal Muscle (Target Tissue) Plasma->Muscle Uptake (Insulin Dependent) Plasma->Excretion Clearance

Caption: Comparative absorption pathway. Note that while dissolution rates differ, the saturation of OCTN2 transporters acts as the primary rate-limiting step for both salts.

Experimental Protocols for Validation

To validate comparative performance in a development setting, the following protocols are recommended. These are designed to be self-validating and reproducible.

Protocol A: Comparative Dissolution Testing (In Vitro)

Objective: Determine if the salt form impacts the rate of L-carnitine release in a simulated gastric environment.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate fasting gastric conditions.

  • Temperature: 37°C ± 0.5°C.

  • Speed: 50 RPM.

  • Sample Preparation:

    • Capsule A: L-Carnitine Tartrate (Equiv. to 500mg L-Carnitine).

    • Capsule B: L-Carnitine Fumarate (Equiv. to 500mg L-Carnitine).

    • Note: Adjust fill weights based on stoichiometry (733mg LCLT vs 860mg Fumarate).

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: HPLC-UV (205-210 nm) or derivatization method if sensitivity is low.

  • Success Criteria:

    
     release within 15 minutes indicates "Immediate Release." LCLT typically reaches this in <10 mins; Fumarate in <20 mins.
    
Protocol B: Plasma Quantification via LC-MS/MS (In Vivo)

Objective: Quantify free L-carnitine in plasma avoiding derivatization artifacts.

Methodology: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).

  • Rationale: Traditional methods use butyl ester derivatization which is time-consuming and can hydrolyze acylcarnitines, leading to false positives. HILIC allows direct measurement of the polar carnitine molecule.

Steps:

  • Sample Prep:

    • Mix 50 µL Plasma + 150 µL Acetonitrile (containing deuterated internal standard

      
      -L-carnitine).
      
    • Vortex 30s, Centrifuge 10,000g for 10 min (Protein Precipitation).

    • Transfer supernatant to autosampler vial.

  • LC Conditions:

    • Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

  • MS/MS Detection (ESI Positive):

    • Precursor Ion:

      
       162.1 (L-Carnitine).
      
    • Product Ion:

      
       85.0 (Characteristic fragment).
      
    • Internal Standard:

      
       165.1 
      
      
      
      85.0.
  • Data Analysis: Calculate

    
    , 
    
    
    
    , and
    
    
    for both salt groups.

Strategic Recommendation

When to use L-Carnitine L-Tartrate (LCLT):
  • Sports Nutrition: The "Tartrate" anion is often marketed for its potential (though minor) antioxidant benefits, but the real driver is the high solubility .

  • Rapid Recovery: Ideal for post-workout powders where rapid gastric emptying is desired.

  • Space Efficiency: Higher L-carnitine content (68%) allows for smaller serving sizes or more room for other active ingredients.

When to use L-Carnitine Fumarate:
  • Tablet Manufacturing: The fumarate salt is robust. It withstands compression forces better and does not absorb atmospheric moisture, preventing "sticky" punches and capping during high-speed tableting.

  • Cardiovascular Support: Fumaric acid is a Krebs cycle intermediate. While the amount delivered is small, it aligns mechanistically with mitochondrial energy support formulations.

  • Humid Climates: If the product is sold in Zone IVb climatic zones (hot/humid), Fumarate offers superior shelf stability.

Workflow Visualization

The following diagram outlines the decision logic for formulation scientists.

FormulationLogic Start Select L-Carnitine Source Q1 Delivery Format? Start->Q1 LiquidPowder Liquid / Powder / Softgel Q1->LiquidPowder High Solubility Needed Tablet Compressed Tablet / Hard Shell Capsule Q1->Tablet Compressibility Needed Rec_LCLT RECOMMENDATION: L-Carnitine Tartrate LiquidPowder->Rec_LCLT Fast Dissolution Q2 Humidity Concern? Tablet->Q2 Q2->Rec_LCLT Controlled Environment Rec_LCF RECOMMENDATION: L-Carnitine Fumarate Q2->Rec_LCF High Humidity / Stability Critical

Caption: Decision tree for selecting the optimal L-carnitine salt based on dosage form and environmental stability requirements.

References

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2012). Scientific Opinion on the safety of L-carnitine and L-carnitine-L-tartrate as a food additive.[1] EFSA Journal. Link

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences. Link

  • Volek, J. S., et al. (2002). L-Carnitine L-tartrate supplementation favorably affects biochemical markers of recovery from physical exertion in middle-aged men and women. Metabolism.[2][3][4][5][6] Link

  • Millington, D. S., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[3][7] Journal of Lipid Research. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56973705, L-Carnitine tartrate.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71656196, L-Carnitine acid fumarate.Link

Sources

A Senior Application Scientist's Guide to the NMR Spectral Characterization of Authentic L-Carnitine Fumarate Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. L-carnitine fumarate, a stable salt of L-carnitine, is a widely used nutritional supplement and therapeutic agent. Its efficacy and safety are directly linked to its chemical identity, isomeric purity, and the absence of process-related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, primary analytical method for the comprehensive characterization of L-carnitine fumarate, offering both qualitative and quantitative insights in a single experiment.[1][2][3]

This guide provides an in-depth comparison of NMR-based methodologies for the characterization of authentic L-carnitine fumarate standards. It is designed to move beyond a simple recitation of protocols, instead offering the rationale behind experimental choices and providing the necessary data to critically evaluate the integrity of the material.

The Rationale for NMR in Pharmaceutical Quality Control

Unlike chromatographic techniques, which often require reference standards for each potential impurity, Quantitative NMR (qNMR) can provide a direct measure of the purity of a substance against a certified internal standard.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a highly accurate stoichiometric determination of the L-carnitine and fumarate moieties, as well as the quantification of any observable impurities.[1][6]

The choice of NMR for the analysis of L-carnitine fumarate is underpinned by several key advantages:

  • Structural Confirmation: Provides a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of specific functional groups.

  • Stoichiometric Analysis: Enables the precise determination of the molar ratio between L-carnitine and fumaric acid.

  • Impurity Profiling: Can detect and quantify a wide range of potential impurities, including residual solvents, starting materials, and by-products.[7][]

  • Non-destructive: The sample can be recovered unchanged after analysis.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the acquisition of high-quality, reproducible NMR data for the characterization of L-carnitine fumarate.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis prep Accurate Weighing of L-Carnitine Fumarate and Internal Standard dissolve Dissolution in Deuterated Solvent (e.g., D2O) prep->dissolve transfer Transfer to High-Precision NMR Tube dissolve->transfer instrument Spectrometer Setup & Shimming transfer->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq processing Fourier Transform, Phasing, and Baseline Correction h1_acq->processing c13_acq->processing integration Signal Integration processing->integration analysis Chemical Shift Referencing & Purity Calculation integration->analysis

Caption: A streamlined workflow for the NMR analysis of L-carnitine fumarate.

Detailed Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of L-carnitine fumarate for structural confirmation, stoichiometric analysis, and purity assessment.

Materials:

  • L-Carnitine Fumarate sample

  • Deuterium Oxide (D₂O, 99.9% D)

  • Internal Standard (e.g., Maleic acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))

  • High-precision 5 mm NMR tubes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 20-30 mg of the L-carnitine fumarate sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.

    • Rationale: Precise weighing is critical for accurate quantitative analysis. The choice of an internal standard with sharp, well-resolved signals that do not overlap with the analyte is crucial.[9]

  • Dissolution:

    • Dissolve the weighed sample and internal standard in a precise volume (typically 0.6-0.7 mL) of D₂O in a volumetric flask.[10][11]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Rationale: D₂O is the solvent of choice due to the high solubility of L-carnitine fumarate and to avoid the large interfering signal from residual protons in non-deuterated solvents.[12]

  • Sample Transfer:

    • Transfer the solution to a high-precision NMR tube.

    • Rationale: High-quality NMR tubes minimize magnetic field distortions, leading to sharper signals and improved spectral resolution.[10]

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal.

    • Rationale: A homogeneous magnetic field is essential for obtaining sharp NMR signals and accurate integration.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider include:

      • Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30 seconds is generally sufficient.

      • Number of Scans: Typically 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[13][14]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the ¹H spectrum to the internal standard (e.g., TSP at 0.00 ppm).

    • Reference the ¹³C spectrum to an external standard or the solvent signal.

Spectral Interpretation and Data Comparison

An authentic L-carnitine fumarate standard will exhibit a specific set of signals in both the ¹H and ¹³C NMR spectra, corresponding to the distinct chemical environments of the protons and carbons in the L-carnitine and fumarate moieties.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a quantitative map of the protons in the molecule.

Assignment Chemical Shift (δ, ppm) in D₂O Multiplicity Integration (Relative)
N(CH₃)₃ (L-Carnitine)~3.2s9H
CH₂-N (L-Carnitine)~3.4m2H
CH-OH (L-Carnitine)~4.6m1H
CH₂-COOH (L-Carnitine)~2.6d2H
CH=CH (Fumarate)~6.6s2H

Note: Chemical shifts are approximate and can be influenced by concentration and pH.[15]

Key Observations for an Authentic Standard:

  • Stoichiometry: The integration ratio of the fumarate signal (~6.6 ppm, 2H) to the N-trimethyl signal of L-carnitine (~3.2 ppm, 9H) should be 2:9, confirming the 1:1 molar ratio of the salt.

  • Absence of Impurities: The spectrum should be free of unexpected signals. Common impurities to look for include residual solvents, unreacted starting materials, or side products from the synthesis.[16]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

Assignment Chemical Shift (δ, ppm) in D₂O
N(CH₃)₃ (L-Carnitine)~55
CH₂-N (L-Carnitine)~70
CH-OH (L-Carnitine)~65
CH₂-COOH (L-Carnitine)~45
COOH (L-Carnitine)~178
CH=CH (Fumarate)~135
COOH (Fumarate)~172

Note: Chemical shifts are approximate.[13][17]

Key Observations for an Authentic Standard:

  • Carbon Count: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in L-carnitine fumarate.

  • Functional Group Confirmation: The chemical shifts are indicative of the specific functional groups present (e.g., quaternary ammonium, hydroxyl, carboxylic acid, and alkene).[14][18]

Comparison with Alternative Methodologies

While NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive quality assessment.

Method Strengths Limitations
NMR Spectroscopy - Absolute quantification (qNMR)[19] - Detailed structural information - Non-destructive- Lower sensitivity compared to MS - Higher initial instrument cost
High-Performance Liquid Chromatography (HPLC) - High sensitivity - Excellent for separating complex mixtures- Requires reference standards for quantification - Provides limited structural information
Mass Spectrometry (MS) - Extremely high sensitivity - Provides accurate mass information- Can be difficult to quantify without isotopic standards - Provides limited structural information on its own
Fourier-Transform Infrared (FTIR) Spectroscopy - Fast and simple - Good for functional group identification- Not suitable for quantification - Provides limited structural detail

Conclusion: The Definitive Role of NMR

For the definitive characterization of authentic L-carnitine fumarate standards, NMR spectroscopy is an indispensable tool. Its ability to provide unambiguous structural confirmation, precise stoichiometric analysis, and a comprehensive impurity profile in a single, non-destructive experiment makes it superior to many alternative techniques for ensuring the quality, safety, and efficacy of this important pharmaceutical compound.[2][6] By following a robust and well-validated workflow, researchers and drug development professionals can have the highest confidence in the identity and purity of their L-carnitine fumarate materials.

References

  • Tsiafoulis, C. G., et al. (2011). A new method for the determination of free L-carnitine in serum samples based on high field single quantum coherence filtering 1H-NMR spectroscopy. ResearchGate. Available at: [Link]

  • Ruiz-Muelle, A. B., et al. (2022). Quantitative Quadrupolar NMR (qQNMR) via nitrogen-14 for the accurate control of L-carnitine in food supplements. PubMed. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum of free D-carnitine and D-carnitine • L-1. Available at: [Link]

  • Journal of Analytical Chemistry. (2014). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Available at: [Link]

  • University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Pharmaffiliates. (n.d.). Levocarnitine-impurities. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2019). How to prepare sample for NMR ?. Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • ResearchGate. (2016). Quantitative NMR Studies of Multiple Compound Mixtures. Available at: [Link]

  • PubMed. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Joint Research Centre. (2011). Final Report FAD-2010-0144 and FAD-2010-0225. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Die Pharmazie. (2006). NMR spectroscopy in pharmacy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Aschimfarma. (n.d.). NMR in the European and US Pharmacopoeias. Available at: [Link]

  • Anmol Chemicals. (n.d.). L-Carnitine Fumarate Manufacturers. Available at: [Link]

  • Google Patents. (2011). Carnitine fumarate, and method of producing the same.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Fumarate (CAS No. 97631-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The specific CAS number 97631-49-7 refers to a fumarate compound. For the purposes of establishing safe disposal procedures, this guide will refer to the well-documented profile of its parent acid, Fumaric Acid (CAS No. 110-17-8), as the fundamental hazards and chemical properties of the fumarate anion dictate the necessary precautions. Researchers must always consult the specific Safety Data Sheet (SDS) for their particular fumarate salt, as cations or other components may introduce additional hazards.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling and disposing of compounds like fumarate requires a clear, scientifically grounded protocol. This guide provides an in-depth, procedural framework for the safe disposal of fumarate waste, moving beyond a simple checklist to explain the causality behind each critical step.

Part 1: Hazard Assessment and Core Principles

Understanding the inherent risks of a substance is the first step in managing its disposal. Fumaric acid is generally classified as a moderate hazard, with its primary risk being irritation.

Hazard ClassificationDescriptionSource
Eye Irritation Causes serious eye irritation.[1][2]
Skin Contact May cause skin irritation.[3]
Inhalation May cause irritation to the respiratory system if dust is generated.[3]
Environmental Hazard The product is not expected to be hazardous to the environment and is readily biodegradable.[3][4]
Transport Regulation Not regulated for the transport of dangerous goods.[1][5]

This hazard profile informs a disposal strategy centered on preventing contact, especially with eyes, and containing the solid material to prevent dust generation.

The Hierarchy of Chemical Waste Management

Before resorting to disposal, a universal hierarchy of controls should be considered. This framework prioritizes the most effective and sustainable practices.[5]

  • Reduction: The most effective strategy is to minimize waste generation. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and using less hazardous alternatives where possible.[6]

  • Reuse: If the material is unused and uncontaminated, consider if it can be repurposed for other experimental work, adhering to its shelf life.[5]

  • Recycling: Consult the manufacturer for potential recycling options, although this is less common for specific research chemicals.[5]

  • Disposal: When all other options are exhausted, the chemical must be disposed of safely and in compliance with all regulations.

Part 2: Step-by-Step Disposal Protocol for Fumarate Waste

This protocol provides a self-validating system for the safe handling and disposal of fumarate waste from the point of generation to its final removal from the laboratory.

Protocol 1: Immediate Handling and Spill Management

The causality for this protocol is rooted in containment and exposure prevention. Dry cleanup methods are mandated to avoid generating dust, which presents an inhalation hazard and can spread contamination.[5]

A. For Uncontaminated or Expired Fumarate:

  • Assess: Confirm the material is in its original, sealed container and has not been used.

  • Label for Disposal: Clearly mark the container as "Waste" or "For Disposal" in accordance with your institution's guidelines. Do not obscure the original manufacturer's label.

  • Segregate: Store the container in a designated chemical waste accumulation area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.[3]

B. For Contaminated Fumarate or Spill Cleanup:

  • Control and Alert: Remove all sources of ignition and alert personnel in the immediate area.[5]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Eye Protection: Safety glasses or goggles to protect against eye irritation.[2]

    • Gloves: PVC, neoprene, or nitrile rubber gloves are recommended.[1]

    • Lab Coat: To prevent contamination of personal clothing.

  • Contain the Spill: Use dry cleanup procedures. DO NOT add water.[5]

  • Collect the Waste: Carefully sweep or shovel the spilled solid material. A vacuum cleaner equipped with a HEPA filter may be used if available and appropriate.[3]

  • Package for Disposal: Place the collected fumarate and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a suitable, sealable waste container.[5]

Protocol 2: Waste Containerization and Storage

Proper containerization is crucial for preventing leaks, reactions, and exposure during temporary storage. The container acts as the primary barrier between the hazardous waste and the laboratory environment.

  • Select a Compatible Container:

    • The container must be compatible with the chemical. The original container is often the best option.[7] If not available, use a high-density polyethylene (HDPE) or glass container.

    • Avoid metal cans, as acidic residues can cause corrosion.[8]

    • Ensure the container is in good condition, with no leaks or external residue.[7]

  • Label the Container Correctly:

    • All waste containers must be clearly labeled.[8] Affix your institution's hazardous waste tag.

    • The label must include the full chemical name ("Waste Fumarate"), the primary hazards (e.g., "Irritant"), and the date of accumulation.

    • Never use abbreviations or chemical formulas alone.

  • Store the Waste Securely:

    • Keep the container tightly closed at all times, except when adding waste.[8]

    • Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9]

    • Ensure secondary containment, such as a plastic tub or tray, is used to contain any potential leaks.[1][7]

    • Segregate fumarate waste from incompatible materials.

G cluster_generation Point of Generation cluster_handling Immediate Handling cluster_container Waste Containerization cluster_storage Laboratory Storage cluster_disposal Final Disposal spill Spill or Contamination Occurs ppe Don Appropriate PPE (Gloves, Eye Protection) spill->ppe Step 1 pure Unused / Expired Product package Place in Compatible, Labeled Container pure->package Directly package cleanup Dry Cleanup Procedure (No Water) ppe->cleanup Step 2 cleanup->package Step 3 close Keep Container Securely Closed package->close Step 4 store Store in Designated SAA with Secondary Containment close->store Step 5 segregate Segregate from Incompatibles store->segregate Step 6 pickup Arrange Pickup by EHS or Licensed Contractor segregate->pickup Step 7

Caption: Fumarate Waste Disposal Workflow.

Protocol 3: Final Disposal Pathways

The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Complete all necessary paperwork, such as hazardous waste manifests, as required by your institution and local regulations.

  • Professional Disposal: The waste will be collected by EHS or a licensed hazardous waste contractor. They will transport it to a designated facility for final treatment or disposal.[3]

  • Regulatory Compliance: It is the responsibility of the waste generator (the researcher or institution) to ensure that the entire process complies with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[1][8]

Crucially, do not empty fumarate waste into drains or dispose of it in regular trash. [2][4][5] Contaminated wash water from cleaning equipment should also be collected as hazardous waste.[5]

G start Chemical Waste Generated is_sds_available Is SDS Available & Reviewed? start->is_sds_available is_hazardous Does it meet RCRA criteria for hazardous waste? (Ignitable, Corrosive, Reactive, Toxic) is_sds_available->is_hazardous Yes treat_as_haz Treat as Hazardous (Default Safe Path) is_sds_available->treat_as_haz No is_listed Is it on a specific hazardous waste list? is_hazardous->is_listed No haz_path Manage as Hazardous Waste (Follow Disposal Protocol) is_hazardous->haz_path Yes non_haz_path Dispose as Non-Hazardous Waste (per Institutional Policy) is_listed->non_haz_path No is_listed->haz_path Yes

Caption: Decision Tree for Laboratory Chemical Waste Classification.

By adhering to these detailed protocols, researchers can ensure the safe and compliant disposal of fumarate waste, protecting themselves, their colleagues, and the environment. This systematic approach transforms regulatory requirements into a logical, self-validating workflow, fostering a culture of safety and responsibility in the laboratory.

References

  • Nexchem Ltd. (2015, June 1). SAFETY DATA SHEET Fumaric Acid. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Fumaric acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Valudor Products, LLC. (n.d.). Safety Data Sheet: ammonium bifluoride. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
97631-49-7 (Fumarate)
Reactant of Route 2
97631-49-7 (Fumarate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.